molecular formula C22H30N6O4S B126156 Desmethyl thiosildenafil-d8 CAS No. 951385-68-5

Desmethyl thiosildenafil-d8

Katalognummer: B126156
CAS-Nummer: 951385-68-5
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: BNRNXUUZRGQAQC-BGKXKQMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl thiosildenafil-d8, also known as this compound, is a useful research compound. Its molecular formula is C22H30N6O4S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNXUUZRGQAQC-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649150
Record name 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951385-68-5
Record name 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Desmethyl Thiosildenafil-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl thiosildenafil-d8 is the deuterated analog of Desmethyl thiosildenafil, a known impurity and metabolite of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to its structural similarity to the parent compound and its stable isotope label, this compound serves as an invaluable internal standard for the quantitative analysis of Sildenafil and its metabolites in complex biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of pharmacokinetic and bioequivalence studies. This document provides a comprehensive technical overview of this compound, including its chemical properties, proposed synthesis, detailed analytical applications, and the relevant pharmacological context of its non-deuterated counterpart.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound that is chemically analogous to Desmethyl thiosildenafil, with the key difference being the substitution of eight hydrogen atoms with deuterium. This isotopic labeling renders it distinguishable by mass spectrometry from its endogenous or unlabeled counterparts, without significantly altering its chemical behavior during chromatographic separation.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDesmethyl Thiosildenafil
CAS Number 1215321-44-0[1]479073-86-4[2]
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂[1]C₂₁H₂₈N₆O₃S₂[2]
Molecular Weight 484.66 g/mol [1]476.62 g/mol [2]
Chemical Name 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione[2]
Appearance Light yellow liquid or White to Off-White SolidNot specified
Storage -20°C under inert atmosphere[2]-20°C[2]
Solubility Soluble in USP/EP Diluent (Methanol)Not specified

Proposed Synthesis

While the specific synthesis of this compound is not detailed in publicly available literature, a logical synthetic route can be proposed based on the known synthesis of Sildenafil and its analogs. The synthesis would likely follow a convergent strategy, culminating in the coupling of a deuterated piperazine moiety to the chlorosulfonylated pyrazolopyrimidinone core.

A plausible synthetic workflow would involve:

  • Synthesis of the Pyrazolopyrimidinone Core: This would likely mirror the initial steps of Sildenafil synthesis, involving the condensation of a diketoester with hydrazine, followed by N-methylation, nitration, amide formation, reduction of the nitro group, and subsequent cyclization to form the pyrazolopyrimidinone ring structure.

  • Chlorosulfonylation: The pyrazolopyrimidinone intermediate would then be chlorosulfonylated at the 5'-position of the phenyl ring.

  • Coupling with Deuterated Piperazine: The final step would involve the coupling of the chlorosulfonylated intermediate with piperazine-d8. The use of deuterated piperazine is the key step to introduce the stable isotope label.

Role in Quantitative Analysis

The primary application of this compound is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of Sildenafil and its major active metabolite, N-desmethyl sildenafil.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Sildenafil and N-desmethyl sildenafil in Human Plasma by LC-MS/MS

The following is a representative experimental protocol compiled from published methodologies.[3][4]

4.1.1 Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound (as part of an internal standard working solution).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Table 2: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent
Mobile Phase A: 10 mM Ammonium Acetate in WaterB: Acetonitrile(Isocratic, 5:95 v/v)
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterValue
MS System SCIEX 4500 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) Sildenafil: 475.2 → 283.4N-desmethyl sildenafil: 461.3 → 283.4Sildenafil-d8: 483.4 → 283.4N-desmethyl sildenafil-d8: 469.4 → 283.4[3][4]
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Data Analysis

The concentration of Sildenafil and N-desmethyl sildenafil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

Pharmacology of the Parent Compound (Desmethyl Thiosildenafil)

Desmethyl thiosildenafil is the N-desmethylated metabolite of Sildenafil. It is also an active compound, exhibiting inhibitory activity against phosphodiesterase type 5 (PDE5), although its potency is lower than that of Sildenafil. The plasma concentrations of N-desmethyl sildenafil are approximately 40% of the parent compound, and it is responsible for about 20% of the overall pharmacological effect of Sildenafil.

Mechanism of Action: The cGMP Signaling Pathway

The mechanism of action for both Sildenafil and its active metabolite, Desmethyl sildenafil, involves the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation.

The signaling cascade proceeds as follows:

  • Nitric Oxide (NO) Release: In response to sexual stimulation, there is a release of nitric oxide from nerve endings and endothelial cells in the corpus cavernosum of the penis.

  • Guanylate Cyclase Activation: NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This results in a decrease in intracellular calcium levels, leading to the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.

  • Vasodilation and Erection: The relaxation of the smooth muscle allows for increased blood flow into the penis, resulting in an erection.

  • PDE5 Inhibition: Sildenafil and Desmethyl sildenafil act as competitive inhibitors of PDE5, the enzyme responsible for the degradation of cGMP to inactive GMP. By inhibiting PDE5, they prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response.

Visualizations

Sildenafil/Desmethyl Sildenafil Signaling Pathway

Sildenafil_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Nitric Oxide Sexual Stimulation->NO triggers release of sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 is degraded by PKG_active PKG (active) PKG_inactive->PKG_active Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG_active->Smooth Muscle\nRelaxation Vasodilation Vasodilation Smooth Muscle\nRelaxation->Vasodilation GMP GMP PDE5->GMP Sildenafil / Desmethyl Sildenafil Sildenafil / Desmethyl Sildenafil Sildenafil / Desmethyl Sildenafil->PDE5 inhibits

Caption: Sildenafil/Desmethyl Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Add Internal Standard Add Desmethyl Thiosildenafil-d8 (IS) Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant Reconstitution Reconstitution Evaporation->Reconstitution LC Separation Liquid Chromatography (C18 Column) Reconstitution->LC Separation Inject MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS Detection Peak Integration Peak Area Integration (Analyte & IS) MS Detection->Peak Integration Ratio Calculation Calculate Area Ratio (Analyte / IS) Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification Calibration Curve Calibration Curve Calibration Curve->Quantification

Caption: Workflow for quantifying analytes in plasma using an internal standard with LC-MS/MS.

Conclusion

This compound is a critical analytical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability of quantitative data for Sildenafil and its metabolites. A thorough understanding of its properties, analytical application, and the pharmacological context of its parent compound is essential for its effective implementation in research and development settings. This guide provides a foundational resource for professionals working with this and related compounds.

References

An In-depth Technical Guide to Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl thiosildenafil-d8 is a deuterated analog of desmethyl thiosildenafil, which itself is a structural analog of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of desmethyl thiosildenafil and related compounds in various biological matrices. Its use in pharmacokinetic and metabolic studies allows for precise and accurate measurements by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound is structurally similar to sildenafil, with two key modifications: the replacement of the N-methyl group on the piperazine ring with a hydrogen atom (desmethylation) and the substitution of the carbonyl oxygen on the pyrimidinone ring with a sulfur atom (thionation). Furthermore, the piperazine ring is perdeuterated, containing eight deuterium atoms.

The IUPAC name for this compound is 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 1215321-44-0[1][2]
Molecular Formula C21H20D8N6O3S2[1][2]
Molecular Weight 484.66 g/mol [2]

Synthesis and Manufacturing

While a specific synthesis protocol for this compound is not publicly available, a general strategy for the synthesis of deuterated sildenafil analogs can be inferred from the scientific literature. The synthesis would likely involve the following key steps:

  • Chlorosulfonylation: The core pyrazolopyrimidinone structure is chlorosulfonylated to introduce the sulfonyl chloride group.

  • Condensation with Deuterated Piperazine: The chlorosulfonylated intermediate is then reacted with perdeuterated piperazine (piperazine-d8) to form the deuterated piperazinylsulfonyl side chain.

  • Thionation: The final step would involve the conversion of the carbonyl group on the pyrimidinone ring to a thione, likely using a reagent such as Lawesson's reagent.

The following diagram illustrates a plausible synthetic workflow:

G cluster_0 Synthetic Workflow Pyrazolopyrimidinone_Core Pyrazolopyrimidinone Core Chlorosulfonylated_Intermediate Chlorosulfonylated Intermediate Pyrazolopyrimidinone_Core->Chlorosulfonylated_Intermediate Chlorosulfonylation Desmethyl_sildenafil_d8_Intermediate Desmethyl sildenafil-d8 Intermediate Chlorosulfonylated_Intermediate->Desmethyl_sildenafil_d8_Intermediate Condensation with Piperazine-d8 Desmethyl_thiosildenafil_d8 This compound Desmethyl_sildenafil_d8_Intermediate->Desmethyl_thiosildenafil_d8 Thionation

Caption: A potential synthetic pathway for this compound.

Mechanism of Action

As a structural analog of sildenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. By inhibiting PDE5, the levels of cGMP increase, leading to smooth muscle relaxation and vasodilation.

The following diagram illustrates the PDE5 signaling pathway:

Nitric_Oxide Nitric Oxide (NO) Guanylate_Cyclase Guanylate Cyclase Nitric_Oxide->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 GMP GMP PDE5->GMP degrades cGMP to Desmethyl_thiosildenafil_d8 This compound Desmethyl_thiosildenafil_d8->PDE5 inhibits Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

References

physical properties of Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Desmethyl thiosildenafil-d8

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals working with sildenafil analogs and deuterated compounds. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The are summarized below. It is important to note that this is a specialized reference standard, and some data points are inferred from its non-deuterated analog or similar compounds.

PropertyValueSource(s)
Chemical Name 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione[1]
CAS Number 1215321-44-0[1][2]
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂[1][2]
Molecular Weight 484.66 g/mol [2]
Appearance Pale Yellow SolidInferred from analogs
Purity High purity (typically >98%), confirmed by HPLC, is expected for a reference standard.[3]Inferred from analogs
Storage Temperature Store at -20°C under an inert atmosphere.[3][3]
Solubility Data for the d8 analog is not specified. The non-deuterated form is soluble in USP/EP Diluent (Methanol).[3]Inferred from analog
Melting Point Not specified. Likely to decompose at high temperatures. The related compound sildenafil citrate decomposes at 189.4°C.[4][5]Inferred from analog
Boiling Point Not applicable; expected to decompose before boiling.N/A

Experimental Protocols

Detailed methodologies for determining key physical properties of pharmaceutical compounds like this compound are provided below. These are generalized protocols based on standard pharmacopeial and analytical chemistry methods.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the substance and identify any related impurities.[6][7][8][9]

a) Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

b) Reagents:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen orthophosphate or Ammonium acetate buffer (e.g., 0.05 M, pH adjusted).

  • High purity water.

  • This compound reference standard and sample.

c) Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffer. A common starting point is a 70:30 (v/v) mixture of acetonitrile and phosphate buffer.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: UV detection at 230 nm or 240 nm.[8][9]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

d) Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (checking for consistent retention times, peak areas, and resolution).

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions into the chromatograph.

  • Data Processing: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to that of the standard, expressed as a percentage area. Identify and quantify any impurities based on their relative retention times and peak areas.

Determination of Melting Point

The melting point is a key indicator of a crystalline solid's purity.[10][11]

a) Instrumentation:

  • Melting point apparatus (capillary method), such as a Mel-Temp or a Thiele tube setup.[11]

  • Glass capillary tubes (closed at one end).

b) Procedure (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[12]

  • Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the closed end of the tube on a hard surface to pack the powder down into a column of 2.5-3.5 mm high.[12]

  • Initial Determination (Rapid): Place the packed capillary into the heating block of the apparatus. Heat rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[11]

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample capillary. Heat rapidly to about 10-15°C below the approximate melting point found in the previous step.

  • Observation: Decrease the heating rate to approximately 1-2°C per minute.[11][12]

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure substance, this range is typically narrow (0.5-1.0°C).[11]

Determination of Equilibrium Solubility

This protocol determines the solubility of an active pharmaceutical ingredient (API) in various aqueous media, which is crucial for biopharmaceutical classification.[13][14][15][16]

a) Instrumentation:

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37 ± 1 °C).[14]

  • pH meter.

  • Centrifuge.

  • Analytical balance.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

b) Reagents:

  • Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8).[14]

  • The API sample (this compound).

c) Procedure (Shake-Flask Method):

  • Preparation: Prepare buffer solutions at the desired pH values.

  • Sample Addition: Add an excess amount of the API to a known volume of each buffer solution in separate flasks. The excess solid should be visible to ensure saturation.

  • Equilibration: Place the flasks in a shaker and agitate at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solids settle. Centrifuge the samples to separate the supernatant from the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter if necessary, and dilute appropriately.

  • Quantification: Determine the concentration of the dissolved API in the aliquot using a validated analytical method, such as HPLC or UV spectroscopy.

  • Calculation: The measured concentration represents the equilibrium solubility of the API at that specific pH and temperature. The experiment should be performed in triplicate for each pH condition.[14]

Mandatory Visualization

The following diagrams illustrate key concepts related to this compound.

Signaling Pathway

PDE5_Inhibition NO Nitric Oxide (NO) (from nerve endings/ endothelial cells) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP degrades cGMP to Sildenafil This compound (Sildenafil Analog) Sildenafil->PDE5 inhibits

Caption: Mechanism of PDE5 inhibition by sildenafil analogs.

Experimental Workflow

HPLC_Workflow start Start: Purity Analysis prep Prepare Mobile Phase & Diluent start->prep std_prep Prepare Standard Solution (Known Concentration) prep->std_prep sample_prep Prepare Sample Solution prep->sample_prep hplc_setup Equilibrate HPLC System (Column, Pump, Detector) std_prep->hplc_setup sample_prep->hplc_setup sys_suit Perform System Suitability Test hplc_setup->sys_suit injection Inject Blank, Standard, and Sample Solutions sys_suit->injection chromatogram Acquire Chromatograms injection->chromatogram analysis Integrate Peaks & Calculate Area % chromatogram->analysis report Generate Purity Report analysis->report end_node End report->end_node

Caption: Workflow for HPLC purity determination.

Logical Relationship Diagram

Sildenafil_Analogs cluster_modifications Chemical Modifications Sildenafil Sildenafil (Parent Compound) Desmethyl N-Desmethylation Sildenafil->Desmethyl produces Thionation Thionation (O -> S) Sildenafil->Thionation undergoes Deuteration Deuteration (d8) (on piperazine ring) Sildenafil->Deuteration undergoes Desmethyl_Sildenafil Desmethyl Sildenafil (Metabolite) Desmethyl->Desmethyl_Sildenafil Thiosildenafil Thiosildenafil Thionation->Thiosildenafil Sildenafil_d8 Sildenafil-d8 Deuteration->Sildenafil_d8 Target This compound (Target Compound) Desmethyl_Sildenafil->Target modified by Thionation & Deuteration Thiosildenafil->Target modified by Desmethylation & Deuteration Sildenafil_d8->Target modified by Desmethylation & Thionation

Caption: Relationship between Sildenafil and its analogs.

References

In-Depth Technical Guide: Desmethyl Thiosildenafil-d8 Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Desmethyl thiosildenafil-d8, a deuterated analog of Desmethyl thiosildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who utilize stable isotope-labeled internal standards for quantitative bioanalysis.

Core Data Presentation

The incorporation of deuterium atoms into the Desmethyl thiosildenafil molecule results in a predictable increase in its molecular weight. This mass shift is fundamental for its use as an internal standard in mass spectrometry-based assays, allowing for clear differentiation between the analyte and the standard. The table below summarizes the key molecular weight information.

Compound/IsotopeMolecular FormulaMolecular Weight ( g/mol )
Desmethyl thiosildenafilC₂₁H₂₈N₆O₃S₂476.62[1][2][3]
This compoundC₂₁H₂₀D₈N₆O₃S₂484.66[4][5][6]
Hydrogen (H)H~1.008
Deuterium (D)D~2.014[4][5]

The mass difference of approximately 8.04 g/mol between the deuterated and non-deuterated compounds corresponds to the replacement of eight hydrogen atoms with eight deuterium atoms.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the molecular weight of this compound is typically achieved using high-resolution mass spectrometry. The following is a generalized experimental protocol.

Objective: To accurately determine the molecular mass of this compound.

Materials:

  • This compound reference standard

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Appropriate solvents (e.g., acetonitrile, water, formic acid)

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) with an appropriate solvent mixture for infusion or LC-MS analysis.

  • Mass Spectrometer Calibration: The mass spectrometer is calibrated according to the manufacturer's instructions using a standard calibration solution to ensure high mass accuracy.

  • Direct Infusion Analysis: The prepared sample solution is directly infused into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) at a constant flow rate.

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a relevant m/z range. The instrument is operated in high-resolution mode to enable accurate mass measurement.

  • Data Analysis: The acquired spectrum is analyzed to identify the protonated molecular ion [M+H]⁺. The accurate mass of this ion is determined, and the neutral molecular weight is calculated by subtracting the mass of a proton.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of this compound.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1 µg/mL) stock->working infusion Direct Infusion into ESI Source working->infusion acquisition High-Resolution Mass Data Acquisition infusion->acquisition analysis Identify [M+H]⁺ Ion acquisition->analysis calculation Calculate Neutral Molecular Weight analysis->calculation result Final Molecular Weight calculation->result

Caption: Workflow for Molecular Weight Determination.

References

Desmethyl Thiosildenafil-d8: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Desmethyl thiosildenafil-d8, an isotope-labeled analog of a sildenafil derivative. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization methodologies. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in drug development and related scientific fields.

Introduction

Desmethyl thiosildenafil is an analog of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. The "thio" designation indicates the replacement of the carbonyl oxygen with a sulfur atom in the pyrimidinone ring, and "desmethyl" signifies the absence of the N-methyl group on the piperazine moiety. The "-d8" denotes the presence of eight deuterium atoms on the piperazine ring, making it a valuable internal standard for pharmacokinetic and metabolic studies. The precise quantification of drug molecules and their metabolites is crucial in drug development, and stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis due to their similar chemical and physical properties to the analyte, but distinct mass.

This guide outlines a feasible synthetic route to this compound and provides detailed characterization data to ensure its identity, purity, and suitability for its intended applications.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, leveraging established synthetic methodologies for sildenafil and its analogs. The key steps involve the synthesis of the core pyrazolopyrimidinone structure, followed by sulfonation, coupling with deuterated piperazine, and a final thionation step.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow below. It begins with the synthesis of the 5-(2-ethoxy-5-(chlorosulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one intermediate, which is a common precursor in sildenafil synthesis. This intermediate is then reacted with commercially available piperazine-d8. The resulting Desmethyl sildenafil-d8 is subsequently converted to the final product by thionation.

Synthesis_Pathway A Pyrazolopyrimidinone Core Synthesis B Chlorosulfonation A->B Standard Procedures C Coupling with Piperazine-d8 B->C 5-(2-ethoxy-5-(chlorosulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one D Thionation C->D Desmethyl sildenafil-d8 E This compound D->E Lawesson's Reagent

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This intermediate can be prepared following established literature procedures for sildenafil synthesis.[1][2] A common method involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with a mixture of chlorosulfonic acid and thionyl chloride.[1]

Step 2: Synthesis of Desmethyl sildenafil-d8

  • To a solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in a suitable solvent such as dichloromethane, add piperazine-d8 dihydrochloride and a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield Desmethyl sildenafil-d8.

Step 3: Synthesis of this compound

  • Dissolve Desmethyl sildenafil-d8 in an anhydrous solvent such as toluene or dioxane.

  • Add Lawesson's reagent (or a similar thionating agent) to the solution.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_data Data Analysis A Final Product: This compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Molecular Weight and Isotopic Enrichment B->E F Structural Confirmation C->F G Purity Assessment D->G

References

Technical Guide to the Isotopic Purity of Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the core principles and methodologies for assessing the isotopic purity of Desmethyl thiosildenafil-d8. Due to the limited availability of specific data for this compound, this document utilizes N-Desmethyl Sildenafil-d8 as a close structural analog for exemplifying quantitative data and analytical approaches. The methodologies described are broadly applicable to deuterated sildenafil analogs.

Introduction

This compound is the deuterated analog of Desmethyl thiosildenafil, a derivative of the potent phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. The substitution of hydrogen atoms with deuterium can significantly alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and a longer half-life. This "kinetic isotope effect" is a key driver in the development of deuterated drugs.

The isotopic purity of a deuterated active pharmaceutical ingredient (API) is a critical quality attribute. It defines the percentage of the molecule that contains the desired number of deuterium atoms (in this case, eight) and the distribution of molecules with fewer deuterium atoms (d7, d6, etc.). Inconsistent isotopic purity can lead to variability in drug efficacy and safety. Therefore, robust analytical methods are required to accurately quantify the isotopic enrichment and distribution.

Quantitative Data on Isotopic and Chemical Purity

The following table summarizes the purity data for N-Desmethyl Sildenafil-d8, serving as a proxy for this compound. This data is compiled from various commercial suppliers.

ParameterSpecificationMethodReference
Isotopic Enrichment 99% atom DMS[1]
Chemical Purity 99.3%HPLC[1]
Isotopic Purity >95% (d8)VariesGeneral Supply
Molecular Formula C₂₁H₂₀D₈N₆O₄S-[1][2][3][4]
Molecular Weight 468.6 g/mol -[1][2][3][4]

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of isotopic purity. It offers high selectivity and sensitivity, allowing for the separation and detection of different isotopologues.

Objective

To develop and validate an LC-MS/MS method for the determination of the isotopic purity of this compound.

Materials and Reagents
  • This compound reference standard

  • Desmethyl thiosildenafil non-deuterated reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a similar set of solutions for the non-deuterated standard.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to ensure separation from any impurities. For example:

    • 0-1 min: 90% A

    • 1-3 min: Linear gradient to 20% A

    • 3-5 min: Hold at 20% A

    • 5-6 min: Return to 90% A

    • 6-8 min: Re-equilibration

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for the parent and expected fragment ions for each isotopologue (d0 to d8). The specific m/z values will need to be determined based on the fragmentation pattern of Desmethyl thiosildenafil. As a proxy, for N-Desmethyl Sildenafil, the transition for the d8 isotopologue could be monitored alongside the d0 isotopologue.[5]

  • Source Parameters:

    • Gas Temperature: 275 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Sheath Gas Heater: 375 °C

    • Sheath Gas Flow: 10 L/min

    • Capillary Voltage: 3000 V

Data Analysis
  • Integrate the peak areas for each of the monitored isotopologues (d0 through d8).

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the d8 isotopologue.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound.

Isotopic_Purity_Workflow Isotopic Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Reference Standard Weighing prep2 Solubilization & Serial Dilution prep1->prep2 lc LC Separation of Isotopologues prep2->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Isotopologue Distribution Calculation integrate->calculate report Purity Reporting calculate->report final_report Final Certificate of Analysis report->final_report

Caption: Workflow for Isotopic Purity Determination.

Other Relevant Analytical Techniques

While LC-MS/MS is a primary method for isotopic purity, other techniques provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration at specific sites in the molecule by observing the disappearance of proton signals. ²H NMR can directly detect the deuterium nuclei, providing information about their location and relative abundance.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can also be used to determine isotopic enrichment.[7]

Conclusion

The determination of isotopic purity is a critical step in the development and quality control of deuterated drugs like this compound. A combination of analytical techniques, with LC-MS/MS being the cornerstone, is essential for accurately characterizing the isotopic distribution. The methodologies and data presented in this guide, using N-Desmethyl Sildenafil-d8 as a close analog, provide a robust framework for researchers and drug development professionals to ensure the quality and consistency of these novel therapeutic agents.

References

The Role of Desmethylthiosildenafil-d8 in Modern Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Desmethylthiosildenafil-d8 is a deuterated analog of Desmethylthiosildenafil, a metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. In the landscape of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), such stable isotope-labeled compounds are indispensable tools. Their primary function is not as a therapeutic agent itself, but as a high-fidelity internal standard for quantitative bioanalysis. This technical guide will delve into the core function of Desmethylthiosildenafil-d8 in research, detailing the experimental protocols where it is applied, presenting relevant quantitative data, and visualizing the underlying principles and pathways.

Due to a scarcity of published studies specifically detailing the use of Desmethylthio sildenafil-d8, this guide will draw upon the extensive and directly analogous methodologies established for the closely related and well-documented deuterated metabolite, N-desmethyl sildenafil-d8. The principles and applications described are fundamentally identical.

Core Function: The Gold Standard in Bioanalysis

The paramount function of Desmethylthiosildenafil-d8 in a research setting is to serve as an internal standard (IS) in quantitative mass spectrometry, most commonly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. The principle behind using a stable isotope-labeled IS is a technique known as isotope dilution mass spectrometry.

In this method, a known quantity of the deuterated standard (Desmethylthiosildenafil-d8) is added to a biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. Because the deuterated standard is chemically identical to the non-deuterated analyte of interest (Desmethylthiosildenafil), it experiences the same physical and chemical variations throughout the extraction, chromatography, and ionization processes. However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, any loss of sample during preparation or fluctuations in instrument response can be precisely compensated for, leading to highly accurate and precise quantification.

G Principle of Isotope Dilution Mass Spectrometry cluster_process Analytical Workflow cluster_quant Quantification Analyte Analyte (Desmethylthiosildenafil) Extraction Sample Extraction Analyte->Extraction IS Deuterated IS (Desmethylthiosildenafil-d8) IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Detection MS Detection Ionization->Detection Ratio Measure Signal Ratio (Analyte / IS) Detection->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Principle of Isotope Dilution Mass Spectrometry

Chemical and Physical Properties

The fundamental characteristics of Desmethylthiosildenafil-d8 are summarized in the table below. These properties are essential for its use as an analytical standard.

PropertyValue
Chemical Name Desmethyl Thiosildenafil-d8
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂
Molecular Weight 484.66 g/mol
CAS Number 1215321-44-0
Appearance Pale Yellow Solid
Purity Typically >98%
Storage 2-8°C, protected from light and moisture

Experimental Protocols

While specific protocols for Desmethylthiosildenafil-d8 are not widely published, a generalized and robust LC-MS/MS method for the quantification of sildenafil and its metabolites, including the analogous N-desmethyl sildenafil, is detailed below. This protocol is representative of how Desmethylthiosildenafil-d8 would be employed.

Objective: To accurately quantify the concentration of sildenafil and its metabolite, N-desmethyl sildenafil, in human plasma.

Internal Standard: N-desmethyl sildenafil-d8 (used here as a proxy for Desmethylthiosildenafil-d8).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (containing N-desmethyl sildenafil-d8).

  • Vortex mix for 30 seconds.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

G Bioanalytical Workflow for Sildenafil Metabolite Quantification start Start: Human Plasma Sample add_is Spike with Desmethylthiosildenafil-d8 (IS) start->add_is extract Liquid-Liquid Extraction (or Protein Precipitation/SPE) add_is->extract evap Evaporation to Dryness extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Injection into LC-MS/MS System reconstitute->inject quantify Data Acquisition & Quantification inject->quantify end End: Final Concentration Report quantify->end

Bioanalytical Workflow for Metabolite Quantification

2. Liquid Chromatography (LC) Conditions

ParameterTypical Value
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Gradient elution, e.g., 5% B to 95% B over 5 min
Column Temp. 40°C
Injection Vol. 5 µL

3. Mass Spectrometry (MS/MS) Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize the kind of quantitative data generated in studies utilizing deuterated sildenafil analogs.

Table 1: Representative MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4
Sildenafil-d8 (IS)483.4283.4
N-desmethyl sildenafil461.3283.4
N-desmethyl sildenafil-d8 (IS) 469.4 283.4

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterSildenafilN-desmethyl sildenafil
Linear Range (ng/mL) 1.0 - 1000.00.5 - 500.0
Correlation Coefficient (r²) > 0.998> 0.998
Intra-day Precision (%CV) 1.5 - 5.1%1.3 - 3.1%
Inter-day Precision (%CV) 2.2 - 3.4%2.8 - 4.3%
Intra-day Accuracy (%Bias) -2.7 to 1.7%-4.7 to 3.7%
Inter-day Accuracy (%Bias) -3.3 to 2.8%-5.0 to 2.8%
Recovery (%) ~85%~82%

Data generalized from published bioequivalence studies.

Biological Context: The PDE5 Signaling Pathway

To understand the importance of quantifying sildenafil and its metabolites, it is crucial to understand their mechanism of action. Sildenafil and its active metabolite, N-desmethyl sildenafil, are potent inhibitors of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). In smooth muscle cells, nitric oxide (NO) stimulates guanylate cyclase to produce cGMP, which in turn leads to muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil and its metabolites increase intracellular cGMP levels, enhancing the vasodilatory effects of NO. This is the primary mechanism behind its therapeutic effects in erectile dysfunction and pulmonary hypertension.

G NO/cGMP Signaling Pathway and PDE5 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC stimulates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax leads to Sildenafil Sildenafil & Metabolites (e.g., Desmethylthiosildenafil) Sildenafil->PDE5 inhibits

NO/cGMP Signaling Pathway and PDE5 Inhibition

Conclusion

Desmethylthiosildenafil-d8, like other deuterated analogs of active pharmaceutical ingredients and their metabolites, plays a critical, albeit non-therapeutic, role in pharmaceutical research. Its function as an internal standard in LC-MS/MS-based bioanalysis allows for the highly accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. This capability is fundamental to conducting reliable pharmacokinetic, toxicokinetic, and bioequivalence studies, which are cornerstones of the drug development and approval process. While direct research on the biological effects of Desmethylthiosildenafil-d8 is not its intended purpose, its application provides crucial data for understanding the in vivo behavior of therapeutically active PDE5 inhibitors.

A Technical Guide to Desmethyl Thiosildenafil-d8: An Analog for Sildenafil Metabolite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmethyl thiosildenafil-d8, positioning it as a critical analytical tool in the study of sildenafil and its analogs. The document details its relationship to sildenafil's primary metabolites, its application in bioanalytical assays, and the underlying pharmacological pathways.

Introduction: Understanding this compound

Sildenafil, the active ingredient in several pharmaceuticals, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its metabolism is a crucial aspect of its pharmacokinetic profile. The primary metabolic pathway is N-demethylation, mediated predominantly by cytochrome P450 enzymes CYP3A4 and CYP2C9, resulting in the formation of N-desmethyl sildenafil.[3][4] This major circulating metabolite retains significant pharmacological activity, possessing about 50% of the in vitro PDE5 inhibitory potency of the parent compound.[3]

"Thio-analogs," such as thiosildenafil, are synthetic variants where the oxygen atom on the pyrimidinone ring is substituted with a sulfur atom.[5][6] These analogs are often illicitly included in dietary supplements and require robust analytical methods for detection.[7]

This compound is a stable isotope-labeled analog of desmethyl thiosildenafil. It combines three key structural features:

  • Desmethyl Structure: It mimics the N-desmethyl metabolite of sildenafil.

  • Thio-Substitution: It incorporates the sulfur-for-oxygen substitution characteristic of thiosildenafil analogs.

  • Deuterium Labeling (-d8): It is deuterated, typically on the piperazine ring, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[8][9]

Its primary role is not as a therapeutic agent but as a reference material and internal standard, enabling accurate and precise quantification of sildenafil, its metabolites, and undeclared synthetic analogs in complex biological matrices.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Name 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione[8]
CAS Number 1215321-44-0[10]
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂[10]
Molecular Weight 484.66 g/mol [10]

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil and its active metabolites exert their therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to vasodilation.[3][11]

  • NO Release: Nerve impulses and endothelial stimulation release Nitric Oxide (NO).

  • sGC Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[12]

  • Signal Termination: Phosphodiesterase type 5 (PDE5) specifically hydrolyzes and inactivates cGMP, terminating the signal.

  • Inhibition by Sildenafil: Sildenafil, as a PDE5 inhibitor, prevents the degradation of cGMP. The resulting accumulation of cGMP amplifies the vasodilatory signal.[12]

sildenafil_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Inactive_GMP Inactive GMP PDE5->Inactive_GMP Sildenafil Sildenafil & Active Metabolites Sildenafil->PDE5 Inhibits

Caption: Sildenafil's inhibitory action on the PDE5 enzyme within the NO/cGMP pathway.

Application in Bioanalytical Methods

The structural similarity and mass difference afforded by deuterium labeling make this compound an exemplary internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[13][14][15] Using a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[14][16]

General Bioanalytical Workflow

The quantification of sildenafil analogs in biological samples follows a standardized workflow to ensure accuracy and reproducibility.

bioanalytical_workflow Sample 1. Sample Collection (e.g., Plasma, Urine) Spike 2. Spiking (Add Desmethyl thiosildenafil-d8 IS) Sample->Spike Extract 3. Sample Preparation (LLE or SPE) Spike->Extract Inject 4. LC-MS/MS Analysis Extract->Inject Quantify 5. Data Processing (Peak Area Ratio vs. Calibration Curve) Inject->Quantify Result 6. Concentration Determination Quantify->Result

References

An In-depth Technical Guide to Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl thiosildenafil-d8, a deuterated analog of Desmethyl thiosildenafil. The information compiled herein is intended to support research and development activities by providing key technical data, outlining potential experimental protocols, and illustrating the relevant biological pathways.

Commercial Availability

This compound is a specialized chemical available from a limited number of suppliers for research purposes. Its non-deuterated counterpart, Desmethyl thiosildenafil, is also commercially available. The availability of these compounds is crucial for researchers conducting pharmacokinetic studies, developing analytical methods, and investigating the structure-activity relationships of sildenafil analogs.

For procurement, researchers are advised to contact specialized chemical suppliers. Below is a summary of known suppliers for this compound and related compounds.

CompoundSupplier(s)
This compoundAxios Research[1]
Desmethyl thiosildenafilAllmpus[2]
N-Desmethyl sildenafil-d8LGC Standards, ESS Chem Co., Santa Cruz Biotechnology, Veeprho, MedchemExpress, Immunomart, Pharmaffiliates[3][4][5][6][7][8][9]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated form. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1215321-44-0SynZeal
Chemical Name 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thioneSynZeal
Molecular Formula C₂₁H₂₀D₈N₆O₃S₂SynZeal
Molecular Weight 484.7 g/mol SynZeal

Table 2: Physicochemical Properties of Desmethyl thiosildenafil

PropertyValueReference
CAS Number 479073-86-4Allmpus[2]
Chemical Name 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- 7H-pyrazolo[4,3-d]pyrimidine-7-thioneAllmpus[2]
Molecular Formula C₂₁H₂₈N₆O₃S₂Allmpus[2]
Molecular Weight 476.62 g/mol Allmpus[2]
Storage Store at -20°C under inert atmosphereAllmpus[2]

Experimental Protocols

3.1. Analytical Method for Quantification in Biological Matrices

The following is a representative experimental protocol for the quantification of sildenafil and N-desmethyl sildenafil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be modified for this compound.

Objective: To develop and validate a method for the quantification of Desmethyl thiosildenafil and its deuterated internal standard, this compound, in plasma.

Materials and Reagents:

  • Desmethyl thiosildenafil (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[6]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (e.g., 5:95 v/v)[6]

  • Flow Rate: 0.6 mL/min[6]

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desmethyl thiosildenafil: To be determined by infusion of the standard into the mass spectrometer.

    • This compound: To be determined by infusion of the standard into the mass spectrometer.

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add 25 µL of the internal standard solution (this compound in methanol).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

3.2. Synthesis Outline

The synthesis of Desmethyl thiosildenafil would likely follow a similar pathway to that of sildenafil and its analogs, which involves the construction of the pyrazolopyrimidinone core followed by sulfonation and reaction with a piperazine derivative. A general synthetic approach is outlined in a review by Avinash et al. (2017). The synthesis of the deuterated analog would involve the use of a deuterated piperazine derivative in the final step.

Signaling Pathway

Sildenafil, the parent compound of this class of molecules, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10] It is highly probable that Desmethyl thiosildenafil and its deuterated analog act via the same mechanism. The signaling pathway is initiated by the release of nitric oxide (NO) in response to sexual stimulation.

Workflow of the Signaling Pathway:

G cluster_0 Presynaptic Nerve Terminal cluster_1 Endothelial Cell cluster_2 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation nNOS nNOS Sexual_Stimulation->nNOS NO_Nerve Nitric Oxide (NO) nNOS->NO_Nerve L_Arginine L-Arginine L_Arginine->nNOS eNOS eNOS L_Arginine->eNOS sGC_inactive Soluble Guanylate Cyclase (inactive) NO_Nerve->sGC_inactive NO_Endo Nitric Oxide (NO) eNOS->NO_Endo NO_Endo->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active NO binding cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Hydrolysis Desmethyl_Thiosildenafil Desmethyl Thiosildenafil-d8 Desmethyl_Thiosildenafil->PDE5

Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow for In Vitro PDE5 Inhibition Assay:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Data Analysis Prepare_Reagents Prepare Assay Buffer, PDE5 Enzyme, cGMP Substrate, and Test Compound Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Add_Compound Add Diluted Test Compound or Vehicle Control Serial_Dilution->Add_Compound Add_Enzyme Add PDE5 Enzyme to Microplate Wells Add_Enzyme->Add_Compound Incubate_1 Incubate at 37°C Add_Compound->Incubate_1 Add_Substrate Add cGMP Substrate to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction with Stop Solution Incubate_2->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (e.g., Luminescent or Fluorescent Probe) Stop_Reaction->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature Add_Detection_Reagent->Incubate_3 Read_Plate Read Signal on a Plate Reader Incubate_3->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A typical workflow for an in vitro PDE5 inhibition assay.

Conclusion

This compound is a valuable tool for researchers in the field of drug metabolism, pharmacokinetics, and medicinal chemistry. While detailed experimental data for this specific molecule is limited, the extensive literature on the closely related sildenafil and its metabolites provides a solid foundation for developing and validating analytical methods and for understanding its mechanism of action. The information and protocols provided in this guide are intended to facilitate further research and development of this and related compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Desmethyl Thiosildenafil-d8 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely known for its use in treating erectile dysfunction.[1][2] Its analogues, such as thiosildenafil, have been identified as adulterants in herbal supplements. The primary metabolite of sildenafil is N-desmethyl sildenafil, which also exhibits significant pharmacological activity.[1][2] Thiosildenafil is expected to be metabolized to desmethyl thiosildenafil. For pharmacokinetic, bioequivalence, and toxicological studies, it is crucial to have a robust and sensitive analytical method for the quantification of these compounds and their metabolites in biological matrices.[3][4]

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desmethyl thiosildenafil, using its stable isotope-labeled internal standard, Desmethyl thiosildenafil-d8. The use of a deuterated internal standard ensures high accuracy and precision in quantification.[5] The protocol described herein is adapted from established methods for the analysis of sildenafil and its analogues.[4][5]

Signaling Pathway of PDE5 Inhibitors

Sildenafil and its analogues exert their therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[6] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.[7]

PDE5_Signaling_Pathway cluster_0 Smooth Muscle Cell cluster_1 Nerve Ending / Endothelium NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP catalyzes conversion of GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to Five_GMP 5'-GMP PDE5 PDE5 PDE5->cGMP degrades Sildenafil_Analogues Sildenafil Analogues (e.g., Thiosildenafil) Sildenafil_Analogues->PDE5 inhibits Stimulation Sexual Stimulation Stimulation->NO releases

Figure 1: Simplified signaling pathway of PDE5 inhibitors.

Experimental Protocols

This section provides a detailed methodology for the LC-MS/MS analysis of this compound. The protocol is based on established methods for similar analytes.[4][5]

Materials and Reagents
  • Desmethyl thiosildenafil and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting sildenafil and its analogues from plasma samples.[4]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following chromatographic conditions are recommended for the separation of Desmethyl thiosildenafil.

ParameterCondition
LC System Agilent 1200 Series or equivalent[2]
Column Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[2] or Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[5]
Mobile Phase A 0.1% Formic Acid in Water[2] or 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A starting point is 5:95 (A:B).[5]
Flow Rate 0.5 - 0.6 mL/min[2][5]
Injection Volume 5 µL[2]
Column Temperature 40 °C[2]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.

ParameterCondition
Mass Spectrometer SCIEX 4500 or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500 °C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
MRM Transitions

The following table lists the proposed Multiple Reaction Monitoring (MRM) transitions for Desmethyl thiosildenafil and its deuterated internal standard. These are based on the known fragmentation patterns of sildenafil and its analogues.[4][5] The exact m/z values should be confirmed by infusion of the analytical standards.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Desmethyl thiosildenafil477.2283.2
This compound485.2283.2

Note: The precursor ion for Desmethyl thiosildenafil is inferred from N-desmethyl sildenafil (m/z 461.4)[4][5] with the substitution of an oxygen atom with a sulfur atom (+16 Da). The product ion is expected to be the same as that of N-desmethyl sildenafil due to the fragmentation of the piperazine ring.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis is depicted in the following diagram.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Concentration Calibrate->Quantify

Figure 2: Experimental workflow for LC-MS/MS analysis.

Data Presentation

The performance of the LC-MS/MS method should be evaluated through a validation study. The following tables summarize the expected quantitative data based on similar validated methods for sildenafil and its metabolites.[4][8]

Table 1: Calibration Curve and Sensitivity
ParameterExpected Value
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 - 5.0 ng/mL[8]
Lower Limit of Detection (LLOD) 0.5 - 2.0 ng/mL[8]
Table 2: Accuracy and Precision
Quality Control SampleAccuracy (%)Precision (RSD %)
LQC 85 - 115< 15
MQC 85 - 115< 15
HQC 85 - 115< 15

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria are based on FDA guidelines for bioanalytical method validation.

Table 3: Recovery
AnalyteMean Recovery (%)
Desmethyl thiosildenafil> 80

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Desmethyl thiosildenafil in biological matrices, using this compound as an internal standard. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver high accuracy, precision, and reliability for pharmacokinetic and other related studies in drug development and forensic analysis. The provided workflow and expected performance characteristics serve as a comprehensive guide for researchers and scientists in this field.

References

Application Note: Quantification of Sildenafil in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The method employs a stable isotope-labeled internal standard, sildenafil-d8, to ensure high accuracy and precision, which is the widely accepted standard in bioanalytical assays for sildenafil. While the query specified Desmethyl thiosildenafil-d8, a thorough review of scientific literature indicates that sildenafil-d8 is the predominant and validated choice for an internal standard in sildenafil quantification. This protocol is therefore based on the established and validated use of sildenafil-d8. The sample preparation is a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of sildenafil in biological matrices is essential for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, which is chemically almost identical to the analyte, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results. Sildenafil-d8, the deuterated analog of sildenafil, is the most commonly used internal standard for this purpose.

Experimental

Materials and Reagents
  • Sildenafil citrate (Reference Standard)

  • Sildenafil-d8 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions

Stock solutions of sildenafil (1 mg/mL) and sildenafil-d8 (1 mg/mL) were prepared in methanol.[1] Working standard solutions and quality control (QC) samples were then prepared by serial dilution of the stock solutions with a mixture of methanol and water.

Sample Preparation

A protein precipitation method is employed for the extraction of sildenafil and the internal standard from human plasma.[1][2]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the sildenafil-d8 internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma add_is 2. Add 20 µL Sildenafil-d8 (IS) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile vortex1->add_acn vortex2 5. Vortex add_acn->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Plasma Sample Preparation Workflow

Liquid Chromatography
  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2][3]

  • Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

  • Flow Rate: 0.3 mL/min[3][4]

  • Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute sildenafil and its internal standard.

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI), positive mode[3]

  • Detection: Multiple Reaction Monitoring (MRM)[3]

The MRM transitions for sildenafil and sildenafil-d8 are monitored.

Quantitative Data

The following tables summarize the key performance parameters of a typical validated LC-MS/MS method for the analysis of sildenafil.

ParameterSildenafilSildenafil-d8 (IS)
Precursor Ion (m/z)475.30483.30
Product Ion (m/z)100.10108.10

Table 1: Mass Spectrometry MRM Transitions.[2][3]

ParameterValue
Linearity Range1.0 - 1000.0 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%
Recovery (%)> 90%

Table 2: Method Validation Parameters.[1][2][5][6]

Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of sildenafil into blank human plasma. A typical concentration range is 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL). These are prepared independently from the calibration standards.

Bioanalytical Method Validation Workflow

The validation of the bioanalytical method is a critical step to ensure the reliability of the data. The following workflow outlines the key validation experiments.

G cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision recovery Extraction Recovery accuracy->recovery matrix_effect Matrix Effect precision->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) matrix_effect->stability

Bioanalytical Method Validation Workflow

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of sildenafil in human plasma. The use of sildenafil-d8 as an internal standard ensures the accuracy and precision of the results, making this method well-suited for a variety of research applications, including pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.

References

Application Notes and Protocols for Desmethyl Thiosildenafil-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl thiosildenafil-d8 is the deuterium-labeled analog of desmethyl thiosildenafil, a major metabolite of thiosildenafil. Thiosildenafil is an analog of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5). Due to the structural similarity, the metabolic pathways of thiosildenafil are expected to be comparable to those of sildenafil, with N-demethylation being a primary route.

In pharmacokinetic (PK) studies, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard is the gold standard in bioanalysis as it shares near-identical physicochemical properties with the analyte of interest. This ensures that any variability during sample preparation, such as extraction efficiency, and instrument analysis, like matrix effects, is accounted for, leading to highly accurate and precise quantification of the analyte.[3][4]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in pharmacokinetic studies of thiosildenafil and its primary metabolite, desmethyl thiosildenafil. The protocols and data presented are based on established methodologies for the analogous compounds, sildenafil and N-desmethyl sildenafil.

Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of N-desmethyl sildenafil, the major active metabolite of sildenafil, in healthy adult males. This data is representative of the type of information that would be generated in a pharmacokinetic study of desmethyl thiosildenafil.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Sildenafil in Healthy Adult Males Following a Single Oral Dose of Sildenafil

ParameterSymbolMean Value (± SD)Units
Maximum Plasma ConcentrationCmax65.38 (± 29.62)ng/mL
Time to Maximum ConcentrationTmax1.30 (± 0.76)h
Area Under the Curve (0-t)AUC(0-t)292.36 (± 177.52)ng·h/mL
Elimination Half-life3.86 (± 1.53)h
Elimination Rate ConstantKel0.21 (± 0.08)h⁻¹

Data is compiled from bioequivalence studies of sildenafil and its metabolite.

Experimental Protocols

This section details the protocol for the quantitative analysis of desmethyl thiosildenafil in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • Desmethyl thiosildenafil (analyte) reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[1]

  • Ammonium acetate (reagent grade)[2]

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[3]

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[1]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of desmethyl thiosildenafil and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the desmethyl thiosildenafil stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 500 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown study samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.[3]

  • Vortex each tube for 30 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[3]

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[3]

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final extract to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method
  • LC Conditions:

    • Column: C18 reversed-phase, 50 x 2.1 mm, 2.6 µm[1]

    • Mobile Phase A: 0.1% Formic acid in water[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.5 mL/min[1]

    • Injection Volume: 5 µL[1]

    • Column Temperature: 40°C[1]

    • Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: (Precursor ion > Product ion)

      • Desmethyl thiosildenafil: To be determined by infusion.

      • This compound: To be determined by infusion.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the analyte (desmethyl thiosildenafil) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression analysis to fit the calibration curve.

  • Determine the concentration of desmethyl thiosildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centri1 Centrifuge precip->centri1 supernatant Transfer Supernatant centri1->supernatant evap Evaporate to Dryness supernatant->evap reconst Reconstitute in Mobile Phase evap->reconst centri2 Final Centrifugation reconst->centri2 lcms LC-MS/MS Analysis centri2->lcms data Data Processing (Peak Area Ratio) lcms->data calib Calibration Curve Construction data->calib quant Quantification of Unknowns calib->quant

Caption: Bioanalytical workflow for plasma sample analysis.

PDE5 Signaling Pathway

cluster_upstream Signal Initiation cluster_downstream Cellular Response NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) Relaxation Smooth Muscle Relaxation PKG->Relaxation cGMP->PKG activation PDE5 PDE5 (Inhibited by Thiosildenafil) cGMP->PDE5 hydrolysis GMP GMP (Inactive) PDE5->GMP

Caption: Inhibition of the PDE5 signaling pathway.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of desmethyl thiosildenafil, ensuring the reliability and accuracy of pharmacokinetic data. The protocols outlined, based on well-established LC-MS/MS methodologies for analogous compounds, provide a robust framework for researchers in drug development. The use of such stable isotope-labeled standards is critical for definitive metabolite quantification and for making informed decisions in the progression of new chemical entities through the development pipeline.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Desmethyl Thiosildenafil using LC-MS/MS with Desmethyl Thiosildenafil-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Desmethyl thiosildenafil in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Desmethyl thiosildenafil-d8, to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, providing good recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies and other drug development applications requiring the precise measurement of Desmethyl thiosildenafil.

Introduction

Desmethyl thiosildenafil is a potential metabolite or analog of thiosildenafil, a compound structurally related to sildenafil. Accurate quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles during drug development. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed. The use of a deuterated internal standard, such as this compound, is critical for correcting for variability in sample preparation and instrument response, thereby enhancing the reliability of the results.[1] This application note provides a comprehensive protocol for the extraction and analysis of Desmethyl thiosildenafil from human plasma, validated according to industry-standard guidelines.[2][3][4]

Materials and Methods

Reagents and Materials
  • Desmethyl thiosildenafil reference standard

  • This compound internal standard (IS)[5][6]

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

A reversed-phase C18 column is recommended for the separation of Desmethyl thiosildenafil and its internal standard. The mobile phase composition and gradient can be optimized to achieve good peak shape and resolution.

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temp. 40 °C
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 477.6 → [Proposed Product Ion]
MRM Transition (IS) m/z 485.7 → [Proposed Product Ion]
Collision Energy To be optimized
Dwell Time 100 ms

Note on MRM Transitions: The precursor ion for Desmethyl thiosildenafil is based on its molecular weight of 476.62 g/mol ([M+H]⁺ = 477.6).[2][7][8] The precursor ion for this compound is based on its molecular weight of 484.66 g/mol ([M+H]⁺ = 485.7).[5][6] The product ions should be determined by direct infusion of the individual compounds and optimization of the collision energy. Based on the fragmentation of similar compounds like sildenafil and its metabolites, a common product ion would likely result from the cleavage of the piperazine ring. For N-desmethyl sildenafil (m/z 461.4), a common product ion is m/z 283.2.[4] A similar fragmentation pattern is expected for Desmethyl thiosildenafil.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Desmethyl thiosildenafil and this compound reference standards and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Desmethyl thiosildenafil stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • Add 50 µL of the appropriate matrix (human plasma for unknown samples, CCs, and QCs; water for blanks).

  • Spike 10 µL of the appropriate working standard solution into the CC and QC tubes. Add 10 µL of 50:50 acetonitrile:water to the unknown, blank, and double blank tubes.

  • Add 10 µL of the internal standard working solution to all tubes except the blank and double blank. Add 10 µL of 50:50 acetonitrile:water to the double blank.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject onto the LC-MS/MS system.

Bioanalytical Method Validation

The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[2] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations.
Matrix Effect Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Receiving Receive Plasma Samples Spiking Spike with IS and Standards Sample_Receiving->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Experimental workflow from sample preparation to data analysis.

Method Validation Logic

Method_Validation_Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Desmethyl thiosildenafil in human plasma. The use of protein precipitation for sample preparation is simple, fast, and effective. The incorporation of a deuterated internal standard ensures high accuracy and precision. This method is well-suited for regulated bioanalysis in support of pharmacokinetic and other drug development studies.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Desmethyl Thiosildenafil Using Desmethyl thiosildenafil-d8 as an Internal Standard in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence analysis of sildenafil analogs.

Abstract This application note details a robust and sensitive method for the quantitative analysis of Desmethyl thiosildenafil in human plasma. The method utilizes a simple and rapid protein precipitation (PPT) technique for sample preparation. Desmethyl thiosildenafil-d8, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1][2] Quantification is achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers excellent selectivity and sensitivity for complex biological matrices.[3][4] This protocol is designed for high-throughput applications in regulated bioanalysis environments.

Principle

The analytical method is based on the principle of protein precipitation for the extraction of Desmethyl thiosildenafil (analyte) and this compound (internal standard) from human plasma. A known concentration of the IS is added to the plasma samples, calibrators, and quality control (QC) samples. Proteins are then precipitated using a cold organic solvent, typically acetonitrile. After centrifugation, the clear supernatant containing the analyte and IS is separated and injected into the LC-MS/MS system. The compounds are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the IS peak area.[5] The use of a stable isotope-labeled internal standard is the preferred approach in LC-MS bioanalysis as it closely mimics the chemical and physical properties of the analyte, providing the most effective correction for potential variations.[1]

Materials, Reagents, and Equipment

CategoryItem
Reference Standards Desmethyl thiosildenafil (Analyte)
This compound (Internal Standard, IS)[6]
Chemicals & Solvents Acetonitrile (HPLC or LC-MS grade)
Methanol (HPLC or LC-MS grade)
Formic Acid (LC-MS grade)
Deionized Water (Type I, 18.2 MΩ·cm)
Human Plasma (K2-EDTA as anticoagulant)
Laboratory Equipment Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) System
Analytical Balance (4 or 5 decimal places)
Calibrated Pipettes and Tips (various volumes)
Vortex Mixer
Refrigerated Centrifuge (capable of >10,000 x g)
Consumables 1.5 mL or 2.0 mL Polypropylene Microcentrifuge Tubes
HPLC Vials with Inserts and Caps
Volumetric Flasks (Class A)

Experimental Protocols

Preparation of Standard and QC Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Desmethyl thiosildenafil reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL. This working solution will be used for spiking the samples.

Sample Preparation: Protein Precipitation Protocol
  • Sample Aliquoting: Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.

  • Vortex: Briefly vortex mix all samples for approximately 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system for analysis.

Sample Preparation Workflow

G cluster_prep Sample Preparation sample 1. Aliquot 100 µL Human Plasma add_is 2. Add 25 µL IS Working Solution (this compound) sample->add_is vortex1 3. Vortex Mix add_is->vortex1 add_ppt 4. Add 300 µL Ice-Cold Acetonitrile vortex1->add_ppt vortex2 5. Vortex Vigorously add_ppt->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer 7. Transfer Supernatant to HPLC Vial centrifuge->transfer analysis 8. Inject into LC-MS/MS System transfer->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Parameters

The following table summarizes the typical instrumental parameters for the analysis. These may require optimization for specific equipment.

ParameterCondition
LC System Standard UPLC/HPLC System
Column Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium

Quantitative Data and MRM Transitions

Quantification is performed in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions are specific for the analyte and the internal standard.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
Desmethyl thiosildenafilm/z 477.2m/z 283.110035
This compoundm/z 485.2m/z 283.110035

Conclusion

This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of Desmethyl thiosildenafil in human plasma. The protein precipitation protocol is amenable to high-throughput automation, making it suitable for studies requiring the analysis of a large number of samples. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results, meeting the stringent requirements of regulated bioanalysis.[1]

References

Application Notes and Protocols: Desmethyl Thiosildenafil-d8 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct information on "Desmethyl thiosildenafil-d8" is limited in current scientific literature. Thiosildenafil is recognized as a synthetic analogue of sildenafil. This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of sildenafil and its primary active metabolite, N-desmethyl sildenafil, using its deuterated internal standard, N-desmethyl sildenafil-d8. The principles and methodologies described herein are highly applicable and can be adapted for the analysis of thiosildenafil and its metabolites.

Introduction

Therapeutic drug monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in biological fluids to optimize dosage regimens for individual patients. This ensures maximum therapeutic efficacy while minimizing toxicity. For drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear concentration-effect relationship, TDM is invaluable.

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C9) to its major active metabolite, N-desmethyl sildenafil.[1][2] This metabolite is also pharmacologically active, contributing significantly to the overall therapeutic effect.[1] Given the inter-individual variability in drug metabolism, TDM of sildenafil and N-desmethyl sildenafil can aid in personalizing therapy.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS), such as N-desmethyl sildenafil-d8, is crucial for reliable LC-MS/MS quantification. A deuterated internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatographic retention, and matrix effects (ion suppression or enhancement), thereby ensuring the robustness and accuracy of the analytical method.[3]

These application notes provide a detailed framework for the quantification of sildenafil and N-desmethyl sildenafil in human plasma using N-desmethyl sildenafil-d8 as an internal standard, a method that can be adapted for related compounds like desmethyl thiosildenafil.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterSildenafilN-desmethyl sildenafil
Linearity Range (ng/mL) 1.0 - 1000.0[4]0.5 - 500.0
Correlation Coefficient (r²) ≥ 0.9998≥ 0.9987
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]0.5 ng/mL[4]
Intra-day Precision (% CV) 1.5 - 5.1[4]1.3 - 3.1
Inter-day Precision (% CV) 2.2 - 3.42.8 - 4.3
Intra-day Accuracy (%) 97.3 - 98.395.3 - 96.3
Inter-day Accuracy (%) 96.7 - 97.295.0 - 97.2[6]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Sildenafil 475.2[4]283.4[4]ESI Positive[3][7]
N-desmethyl sildenafil 461.3[4]283.4[4]ESI Positive[3][7]
Sildenafil-d8 (IS for Sildenafil) 483.4[4]283.4[4]ESI Positive[3][7]
N-desmethyl sildenafil-d8 (IS) 469.4[4]283.4[4]ESI Positive[3][7]

Experimental Protocols

This section details the methodologies for the quantification of sildenafil and N-desmethyl sildenafil in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated methods for the extraction of sildenafil and its metabolites from plasma.[4][6]

Materials:

  • Human plasma samples

  • Sildenafil and N-desmethyl sildenafil reference standards

  • N-desmethyl sildenafil-d8 internal standard (IS) solution (in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the N-desmethyl sildenafil-d8 internal standard solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 1 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to extract the analytes into the organic layer.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides typical LC-MS/MS conditions for the separation and detection of sildenafil and N-desmethyl sildenafil.[4][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[4]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v)[4]

  • Flow Rate: 0.6 mL/min[3][4]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 5 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Refer to Table 2 for specific precursor-to-product ion transitions.

Visualizations

Metabolic Pathway of Sildenafil

The following diagram illustrates the primary metabolic pathway of sildenafil to its active metabolite, N-desmethyl sildenafil, primarily mediated by CYP3A4 and CYP2C9 enzymes in the liver.

metabolic_pathway Sildenafil Sildenafil Metabolite N-desmethyl sildenafil (Active Metabolite) Sildenafil->Metabolite N-demethylation Enzymes CYP3A4 (major) CYP2C9 (minor) Enzymes->Sildenafil

Caption: Metabolic conversion of sildenafil to N-desmethyl sildenafil.

Experimental Workflow for Therapeutic Drug Monitoring

This diagram outlines the key steps in the therapeutic drug monitoring workflow, from sample collection to data analysis, utilizing a deuterated internal standard.

tdm_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Plasma Sample Collection AddIS 2. Addition of N-desmethyl sildenafil-d8 (IS) SampleCollection->AddIS Extraction 3. Liquid-Liquid Extraction AddIS->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Quantification 6. Quantification (Analyte/IS Ratio) LCMS->Quantification Reporting 7. Reporting of Concentrations Quantification->Reporting

Caption: Workflow for TDM using a deuterated internal standard.

Conclusion

The detailed protocols and data presented provide a robust framework for the therapeutic drug monitoring of sildenafil and its active metabolite, N-desmethyl sildenafil, using LC-MS/MS with a deuterated internal standard. The use of N-desmethyl sildenafil-d8 is critical for achieving the high accuracy and precision required for clinical applications. While these notes focus on sildenafil, the principles of bioanalytical method development, validation, and the application of stable isotope-labeled internal standards are directly transferable to the analysis of related compounds such as thiosildenafil and its metabolites. This guide serves as a valuable resource for researchers and clinicians working to optimize pharmacotherapy through precise and reliable therapeutic drug monitoring.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the liquid-liquid extraction (LLE) of Desmethyl thiosildenafil-d8. This deuterated compound is primarily utilized as an internal standard for the quantitative analysis of thiosildenafil and its metabolites in biological matrices.[1][2][3] The protocols outlined below are adapted from established methods for the extraction of structurally similar compounds, such as sildenafil and its major metabolite, N-desmethyl sildenafil, and are intended for use with analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][5][6][7]

Introduction

This compound is a stable isotope-labeled analog of a metabolite of thiosildenafil, a synthetic compound structurally related to sildenafil. In quantitative bioanalysis, deuterated standards are the preferred internal standards for LC-MS/MS assays.[1][2][8] Their use is critical for correcting variations during sample preparation and analysis, such as matrix effects, ion suppression or enhancement, and instrumental variability.[1][2] By co-eluting with the analyte of interest, this compound allows for accurate and precise quantification, which is essential for pharmacokinetic, bioequivalence, and toxicological studies.[1][3]

Experimental Protocols

The following protocols describe the liquid-liquid extraction of this compound, alongside the target analyte (thiosildenafil and its non-deuterated desmethyl metabolite), from human plasma. These methods are based on validated procedures for sildenafil and N-desmethyl sildenafil.[5][6]

Protocol 1: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from a method for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.[5][6]

Materials:

  • Human plasma samples

  • Thiosildenafil and Desmethyl thiosildenafil reference standards

  • This compound internal standard (IS) solution

  • Organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)

  • Alkalinizing agent (e.g., 0.01 M NaOH)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Aliquot 200 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of the this compound internal standard solution.

    • Vortex for 10 seconds.

  • Alkalinization:

    • Add a sufficient volume of 0.01 M NaOH to adjust the sample pH to a basic level, which enhances the extraction of the analytes into the organic solvent.

  • Extraction:

    • Add 1 mL of the organic extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v) to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding any disturbance of the protein precipitate at the interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent (mobile phase).

    • Vortex for 30 seconds to ensure the complete dissolution of the analytes.

  • Analysis:

    • The reconstituted sample is now ready for injection into the LC-MS/MS system for analysis.

Data Presentation

The following tables summarize the performance characteristics of LLE methods for the quantification of sildenafil and N-desmethyl sildenafil, which can be considered indicative of the expected performance for thiosildenafil and its analogs.

Table 1: Method Validation Parameters for Sildenafil and N-desmethyl sildenafil in Human Plasma [5][6]

ParameterSildenafilN-desmethyl sildenafil
Linear Range1.0 - 1000.0 ng/mL0.5 - 500.0 ng/mL
Correlation Coefficient (r²)≥ 0.9998≥ 0.9987
Intra-day Precision (% RSD)1.5 - 5.11.3 - 3.1
Inter-day Precision (% RSD)2.2 - 3.42.8 - 4.3
Intra-day Accuracy (%)97.3 - 98.395.3 - 96.3
Inter-day Accuracy (%)96.7 - 97.295.0 - 97.2

Table 2: Recovery Data for Sildenafil and N-desmethyl sildenafil [4][9]

AnalyteMatrixExtraction MethodRecovery (%)Reference
SildenafilHuman PlasmaProtein Precipitation83.2[9]
N-desmethyl sildenafilHuman PlasmaProtein Precipitation84.5[9]
SildenafilHuman UrineLLE>94[4]
N-desmethyl sildenafilHuman UrineLLE>94[4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

G cluster_workflow Liquid-Liquid Extraction Workflow Sample Preparation Sample Preparation Alkalinization Alkalinization Sample Preparation->Alkalinization Extraction with Organic Solvent Extraction with Organic Solvent Alkalinization->Extraction with Organic Solvent Phase Separation (Centrifugation) Phase Separation (Centrifugation) Extraction with Organic Solvent->Phase Separation (Centrifugation) Collection of Organic Layer Collection of Organic Layer Phase Separation (Centrifugation)->Collection of Organic Layer Evaporation to Dryness Evaporation to Dryness Collection of Organic Layer->Evaporation to Dryness Reconstitution Reconstitution Evaporation to Dryness->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: General workflow for the liquid-liquid extraction of this compound.

G cluster_quantification Quantitative Analysis with Deuterated Internal Standard Biological_Sample Biological Sample (contains Analyte) Spike_IS Spike with Deuterated Internal Standard (IS) (this compound) Biological_Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) LC_MS_Analysis->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification

Caption: Logic diagram for the use of a deuterated internal standard in quantitative analysis.

References

Application Note: High-Throughput Analysis of Sildenafil and its Metabolites Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sildenafil and its major active metabolite, N-desmethyl sildenafil, in human plasma. The method employs a deuterated internal standard, sildenafil-d8, to ensure high accuracy and precision, a common and reliable approach in bioanalytical studies.[1] While the specific use of Desmethyl thiosildenafil-d8 was not prominently found in readily available literature, the principles and protocols outlined here with a deuterated analog are directly applicable and represent the gold standard for such analyses.[2] The procedure involves a straightforward sample preparation using protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection by mass spectrometry. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[3][4]

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5) and is widely used for the treatment of erectile dysfunction.[5] Its primary and most prevalent metabolite, N-desmethyl sildenafil, also exhibits significant pharmacological activity.[5] Therefore, the simultaneous determination of both sildenafil and N-desmethyl sildenafil is crucial for pharmacokinetic and metabolic studies.[6] LC-MS/MS has become the preferred technique for the bioanalysis of these compounds due to its high sensitivity, selectivity, and speed.[7][8][9] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is essential to compensate for variations during sample preparation and analysis, thereby ensuring the reliability of the results.[1][2]

Experimental Protocols

Sample Preparation

A critical step in the analysis of biological samples is the effective extraction of the analytes of interest from the complex matrix. Two common and effective methods for plasma samples are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [9][10]

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (Sildenafil-d8, 1 µg/mL in methanol).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction [3]

  • To 500 µL of human plasma, add 50 µL of the internal standard solution (Sildenafil-d8).

  • Add 100 µL of 0.1 M sodium hydroxide solution and vortex briefly.

  • Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables outline the typical LC-MS/MS parameters for the analysis of sildenafil and its metabolites.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[3]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B Acetonitrile with 0.1% formic acid[7]
Flow Rate 0.6 mL/min[3]
Gradient Isocratic or gradient elution can be used. A typical gradient starts with a higher percentage of mobile phase A, ramping to a higher percentage of mobile phase B to elute the analytes.
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions (m/z) See Table 3

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of sildenafil and N-desmethyl sildenafil.

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Sildenafil475.2283.4~2.5
N-desmethyl sildenafil461.3283.4~2.1
Sildenafil-d8 (IS)483.4283.4~2.5

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions and column used.

Table 4: Method Validation Parameters

ParameterSildenafilN-desmethyl sildenafil
Linear Range 1.0 - 1000.0 ng/mL[3]0.5 - 500.0 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.999[3]≥ 0.998[3]
Intra-day Precision (%RSD) 1.5 - 5.1%[3]1.3 - 3.1%[3]
Inter-day Precision (%RSD) 2.2 - 3.4%[3]2.8 - 4.3%[3]
Accuracy 96.7 - 98.3%[3]95.0 - 97.2%[3]

Visualizations

Metabolic Pathway of Sildenafil

sildenafil_metabolism sildenafil Sildenafil ndesmethyl N-desmethyl sildenafil (UK-103,320) sildenafil->ndesmethyl CYP3A4 (major) CYP2C9 (minor) N-demethylation further_metabolism Further Metabolism and Excretion ndesmethyl->further_metabolism

Caption: Primary metabolic pathway of sildenafil.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Sildenafil-d8) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Chromatographic Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for the bioanalysis of sildenafil.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of sildenafil and its major metabolite, N-desmethyl sildenafil, in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for demanding bioanalytical applications in drug development and clinical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field.

References

Application Note: Protocol for Bioequivalence Studies of Desmethyl Thiosildenafil using Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for conducting bioequivalence (BE) studies of Desmethyl Thiosildenafil, a key active metabolite. The protocol outlines the use of Desmethyl Thiosildenafil-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision in pharmacokinetic analysis.[1][2][3][4] The use of a SIL-IS is a gold standard in bioanalytical methods, effectively mitigating variability from sample preparation, instrument response, and matrix effects.[2] This protocol is designed in accordance with the general principles outlined in FDA guidance for bioequivalence studies with pharmacokinetic endpoints.[5][6][7][8]

The accurate quantification of drug and metabolite concentrations in biological matrices is crucial for bioequivalence assessment.[2] This protocol details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Desmethyl Thiosildenafil and its deuterated internal standard in human plasma.

Bioanalytical Method Validation

A sensitive and specific LC-MS/MS method must be validated for the simultaneous quantification of sildenafil and its metabolite, N-desmethyl sildenafil, in human plasma, using their respective deuterated isotopologues (sildenafil-d8 and N-desmethyl sildenafil-d8) as internal standards.[9][10]

Chromatographic and Mass Spectrometric Conditions

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of thiosildenafil and N-desmethyl thiosildenafil in human plasma.[9][10] The use of stable isotope-labeled internal standards, such as sildenafil-d8 and N-desmethyl sildenafil-d8, is recommended.[9][10]

ParameterRecommended Setting
LC Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[9][10]
Mobile Phase Isocratic: 10 mM Ammonium Acetate and Acetonitrile (5:95 v/v)[9][10]
Flow Rate 0.6 mL/min[9][10]
Injection Volume 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

Mass Spectrometric Transitions (Hypothetical for Thiosildenafil Analogs)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Thiosildenafil491.2299.1
N-desmethyl thiosildenafil477.2299.1
N-desmethyl thiosildenafil-d8 (IS)485.2299.1

Note: The above mass transitions for thiosildenafil and its analogs are hypothetical and would need to be optimized during method development.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting sildenafil and its metabolites from plasma.[10]

  • To 0.5 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (N-desmethyl thiosildenafil-d8).

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Bioequivalence Study Design

The study should be a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover bioequivalence study.[11]

  • Study Population: Healthy adult male volunteers.

  • Treatments:

    • Test Product: Generic Desmethyl Thiosildenafil formulation.

    • Reference Product: Innovator Desmethyl Thiosildenafil formulation.

  • Washout Period: A washout period of at least 7 days should be maintained between the two treatment periods.[11]

  • Blood Sampling: Venous blood samples should be collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[11][12]

Data Presentation

Pharmacokinetic Parameters

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞.[13] These parameters should be calculated from the plasma concentration-time profiles of Desmethyl Thiosildenafil.

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach maximum plasma concentration
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC0-∞ Area under the plasma concentration-time curve from time zero to infinity
t1/2 Elimination half-life

Statistical Analysis

Statistical analysis should be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data.[13] An analysis of variance (ANOVA) should be used to assess the effects of sequence, period, and treatment.[13]

Acceptance Criteria for Bioequivalence

For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_study_conduct Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_recruitment Subject Recruitment & Screening randomization Randomization subject_recruitment->randomization dosing_period1 Dosing: Period 1 randomization->dosing_period1 washout Washout Period dosing_period1->washout dosing_period2 Dosing: Period 2 washout->dosing_period2 blood_sampling Serial Blood Sampling dosing_period2->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_preparation Sample Preparation (LLE) plasma_separation->sample_preparation lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis quantification Quantification of Analyte lcms_analysis->quantification pk_parameter_calc Pharmacokinetic Parameter Calculation quantification->pk_parameter_calc stat_analysis Statistical Analysis (ANOVA) pk_parameter_calc->stat_analysis be_assessment Bioequivalence Assessment stat_analysis->be_assessment

Bioequivalence Study Workflow

Sample Preparation Logic

sample_preparation start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Protocol

References

Troubleshooting & Optimization

Technical Support Center: Desmethyl Thiosildenafil-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Desmethyl thiosildenafil-d8 in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound in plasma?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In plasma analysis, endogenous components like phospholipids, salts, and proteins can cause these effects.[1][2] This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), negatively impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Q2: I am using this compound as an internal standard. Shouldn't this correct for matrix effects?

A: Deuterated internal standards like this compound are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte.[1] The assumption is that the deuterated internal standard (IS) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[3][4] However, this is not always the case, and differential matrix effects can occur.

Q3: Why might my this compound internal standard fail to compensate for matrix effects?

A: The primary reason for failure is a chromatographic shift, also known as an "isotope effect."[3] The substitution of hydrogen with deuterium can slightly alter the molecule's properties, potentially causing a small difference in retention time between the analyte and the deuterated internal standard.[1] If this separation causes them to elute into regions with different co-eluting matrix components, they will experience different degrees of matrix effects, leading to inaccurate quantification.[3]

Q4: How can I determine if I have a matrix effect issue in my assay?

A: Two common experimental methods to assess matrix effects are the post-column infusion experiment and the post-extraction addition method.[3][5] The post-column infusion experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] The post-extraction addition method quantifies the extent of the matrix effect by comparing the analyte's response in a blank, extracted matrix to its response in a pure solvent.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Desmethyl thiosildenafil Co-eluting matrix components, particularly phospholipids.[2]- Optimize Chromatography: Adjust the gradient to better separate the analyte from the region of ion suppression.[2]- Improve Sample Preparation: Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[5]
Inconsistent Analyte/IS Ratio Across Batches Variable matrix composition between different plasma lots.[3]- Evaluate Multiple Lots of Matrix: During method development, test at least six different lots of blank plasma to ensure the method is robust.[6]- Re-evaluate Co-elution: Ensure the analyte and deuterated internal standard are perfectly co-eluting in all tested lots.
Low Signal Intensity and Poor Sensitivity Significant ion suppression.[7]- Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[7]- Dilute the Sample: A simple dilution of the plasma sample can sometimes reduce the concentration of interfering matrix components.[7]
Internal Standard Elutes Slightly Before the Analyte Isotope effect.[3]- Chromatographic Optimization: Minor adjustments to the mobile phase composition or temperature can help achieve co-elution.- Consider a Different Internal Standard: If co-elution cannot be achieved, a ¹³C or ¹⁵N labeled internal standard may be a better choice as they are less prone to chromatographic shifts.[1]

Quantitative Data Summary

AnalyteSample PreparationExtraction Recovery (%)Matrix Effect (%)
Sildenafil Liquid-Liquid Extraction97.3 - 98.3Not explicitly quantified, but method showed good accuracy and precision.[8]
N-desmethyl sildenafil Liquid-Liquid Extraction95.3 - 96.3Not explicitly quantified, but method showed good accuracy and precision.[8]
Sildenafil Protein PrecipitationConsistent and reproducibleMinimal
Tadalafil (Another PDE5 Inhibitor) Not Specified90.38 - 97.3298.5 - 103.2[6]

Experimental Protocols

Post-Extraction Addition Method to Quantify Matrix Effects

Objective: To quantify the absolute matrix effect by comparing the peak area of an analyte in a post-spiked extracted blank plasma sample to the peak area of the analyte in a neat solution.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract blank plasma (from at least six different sources). Spike the analyte and internal standard into the extracted matrix supernatant before injection.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into blank plasma before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Post-Column Infusion Method to Identify Ion Suppression Zones

Objective: To qualitatively identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Set up the LC-MS/MS system for the analysis of Desmethyl thiosildenafil.

  • Use a syringe pump to continuously infuse a standard solution of Desmethyl thiosildenafil at a constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer inlet. A "T" connector is used for this purpose.

  • Monitor the signal of the infused analyte in the mass spectrometer. A stable baseline signal should be observed.

  • Inject a blank, extracted plasma sample onto the LC column.

  • Observe the baseline of the infused analyte. Any dip in the baseline indicates a region of ion suppression. Any rise in the baseline indicates ion enhancement.

  • Compare the retention time of your Desmethyl thiosildenafil analyte and its d8-internal standard with the identified ion suppression/enhancement zones.

Visualizations

Matrix_Effect_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Experimental Assessment cluster_2 Phase 3: Troubleshooting and Optimization A Start: Inconsistent Results or Poor Sensitivity B Hypothesis: Matrix Effects are Present A->B C Perform Post-Column Infusion Experiment B->C D Perform Post-Extraction Addition Experiment B->D E Identify Ion Suppression Zones C->E F Quantify Matrix Effect (ME %) and Recovery (RE %) D->F G Is Analyte RT in Suppression Zone? E->G Analyze Results H F->H Analyze Results G->H No I Optimize Chromatography (Gradient, Column) G->I Yes J Improve Sample Prep (SPE, LLE) H->J Yes K Method Optimized: Proceed with Validation H->K No I->C I->K J->D J->K

Caption: Workflow for troubleshooting matrix effects in plasma samples.

Post_Extraction_Addition cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix cluster_C Set C: Pre-Spiked Matrix cluster_Calc Calculations A1 Analyte + IS in Reconstitution Solvent Calc Matrix Effect (%) = (Area B / Area A) * 100 Recovery (%) = (Area C / Area B) * 100 B1 Extract Blank Plasma B2 Spike Analyte + IS into Supernatant B1->B2 C1 Spike Analyte + IS into Blank Plasma C2 Extract Spiked Plasma C1->C2

Caption: Experimental design for the post-extraction addition method.

References

Technical Support Center: Troubleshooting Peak Shape for Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Desmethyl thiosildenafil-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to achieving optimal peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing with this compound. What are the most common causes?

Peak tailing, where the peak is asymmetrical with a trailing edge, is a frequent issue in liquid chromatography.[1] For basic compounds like this compound, the primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.[1][2][3]

Common Causes of Peak Tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups of the analyte, leading to tailing.[1][2][3] These interactions are more pronounced at mid-range pH values where the silanols are ionized.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in inconsistent interactions with the stationary phase and causing peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause tailing.[6][7]

  • Extra-Column Effects: Excessive tubing length or a large internal diameter between the column and the detector can increase dead volume, contributing to peak tailing.[1][6]

Q2: My this compound peak is fronting. What could be the issue?

Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but indicates specific problems.[2][4]

Common Causes of Peak Fronting:

  • Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[4][8]

  • Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can cause peak fronting.[2]

  • Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[9][10]

  • Column Collapse: Though less common, physical collapse of the column bed can lead to peak fronting.[2]

Q3: Can the deuterium labeling (d8) in this compound affect its peak shape?

While deuterium labeling does not typically alter the fundamental chromatographic interactions that cause poor peak shape, it can introduce other potential issues:

  • Co-elution with Unlabeled Compound: If there is incomplete deuterium incorporation, you may have both the d8 and d0 versions of the compound. While they are expected to co-elute, any slight separation could manifest as a broadened or distorted peak.

  • Deuterium Exchange: In some instances, deuterium atoms can exchange with protons from the mobile phase, a phenomenon known as H/D back-exchange.[11] This can be pH-dependent and could potentially lead to peak broadening if the exchange occurs on the column.

Troubleshooting Guides

This section provides detailed methodologies to address and resolve peak shape issues for this compound.

Guide 1: Optimizing the Mobile Phase

An improperly configured mobile phase is a primary suspect for poor peak shape.

Troubleshooting Steps:

  • pH Adjustment:

    • Problem: Peak tailing due to silanol interactions.

    • Solution: Adjust the mobile phase pH. For basic compounds like this compound, a lower pH (e.g., pH 2.5-3.5) will protonate the analyte and suppress the ionization of silanol groups, minimizing secondary interactions.[2][12]

    • Protocol:

      • Prepare the aqueous component of the mobile phase.

      • Add an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to achieve the desired pH. A common starting point is 0.1% formic acid in water.[13]

      • Ensure the chosen pH is well below the pKa of the analyte to maintain a single ionic state.

  • Buffer Selection and Concentration:

    • Problem: Inconsistent ionization leading to peak distortion.

    • Solution: Use a buffer to maintain a stable pH throughout the analysis.[1][3]

    • Protocol:

      • Select a buffer system with a pKa close to the desired mobile phase pH. For low pH, a formate buffer (formic acid/ammonium formate) is common and compatible with mass spectrometry.[3]

      • A typical buffer concentration for reversed-phase HPLC is 10-25 mM.[7]

  • Mobile Phase Additives:

    • Problem: Persistent peak tailing from silanol interactions.

    • Solution: Introduce a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.[14]

    • Caution: TEA can suppress MS signal and may not be suitable for LC-MS applications.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (T)Peak Shape Description
6.82.1Severe Tailing
4.51.6Moderate Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical

Note: Data is illustrative and based on typical behavior of basic compounds.

Guide 2: Column Selection and Care

The choice of HPLC column and its condition are critical for good chromatography.

Troubleshooting Steps:

  • Column Chemistry:

    • Problem: Peak tailing with standard C18 columns.

    • Solution: Use a column with advanced end-capping or a different stationary phase.

      • End-capped Columns: These columns have residual silanol groups chemically bonded to reduce their activity.[1][2]

      • Polar-Embedded Phases: These phases contain a polar group embedded in the alkyl chain, which helps to shield the silanol groups and can improve the peak shape for basic compounds.[1][9]

      • Biphenyl Phases: These can offer different selectivity through pi-pi interactions and have been shown to provide good peak shape for sildenafil and its metabolites.[15]

  • Column Flushing and Regeneration:

    • Problem: Gradual peak broadening or tailing over multiple injections.

    • Solution: The column may be contaminated.

    • Protocol:

      • Disconnect the column from the detector.

      • Flush the column with a series of solvents in order of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol).

      • For severe contamination, a more aggressive wash with an appropriate solvent may be necessary, following the manufacturer's guidelines.

  • Column Replacement:

    • Problem: Poor peak shape persists after troubleshooting mobile phase and flushing the column.

    • Solution: The column may be irreversibly damaged or at the end of its lifespan. Replace the column with a new one of the same type or a more suitable alternative.[7]

Guide 3: Injection and Sample Parameters

The way the sample is introduced to the system can significantly impact peak shape.

Troubleshooting Steps:

  • Injection Volume and Concentration:

    • Problem: Peak fronting or tailing due to column overload.

    • Solution: Reduce the amount of sample injected.

    • Protocol:

      • Perform a loading study by injecting progressively smaller volumes or concentrations of your sample.

      • Observe the peak shape at each level to determine the optimal injection amount that does not cause distortion.[5]

  • Sample Solvent:

    • Problem: Peak distortion (fronting or splitting) due to an injection solvent that is stronger than the mobile phase.[10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a stronger solvent is required for solubility, inject the smallest possible volume.[16]

Visual Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting peak shape issues.

PeakTailingWorkflow start Peak Tailing Observed check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Check for System Issues: - Blocked Frit - Extra-column Volume - Leaks check_all_peaks->system_issue Yes chemical_issue Chemical Interaction Issue check_all_peaks->chemical_issue No all_peaks_yes Yes all_peaks_no No optimize_mp Optimize Mobile Phase: - Lower pH (e.g., 2.5-3.5) - Add Buffer - Use Additives (e.g., TEA) chemical_issue->optimize_mp check_column Evaluate Column: - Use End-capped or  Polar-Embedded Column - Flush/Regenerate Column optimize_mp->check_column check_sample Adjust Sample Parameters: - Reduce Injection Volume/  Concentration check_column->check_sample PeakFrontingWorkflow start Peak Fronting Observed check_overload Is Sample Overloaded? start->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_overload->check_solvent No overload_yes Yes overload_no No match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes other_issues Consider Other Issues: - Poor Sample Solubility - Column Collapse check_solvent->other_issues No solvent_yes Yes solvent_no No

References

Technical Support Center: Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Desmethyl Thiosildenafil-d8.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

For optimal stability, it is recommended to store this compound solutions at low temperatures. Based on data for the analogous compound, N-Desmethyl Sildenafil-d8, stock solutions prepared in a suitable solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage (up to 24 hours), solutions can be kept at 4°C. It is crucial to seal the storage container tightly and protect it from moisture and light.[1]

Q2: I am observing a decrease in the concentration of this compound in my working solutions. What could be the cause?

Several factors can contribute to the degradation of this compound in solution:

  • Temperature: Elevated temperatures can accelerate degradation. Ensure solutions are stored at the recommended low temperatures when not in use.

  • Light Exposure: Similar to sildenafil, prolonged exposure to direct sunlight or strong laboratory light can lead to photodecomposition. It is advisable to use amber vials or wrap containers in aluminum foil.

  • pH of the Solution: The stability of sildenafil and its analogs can be pH-dependent. Extreme pH values may catalyze hydrolysis or other degradation pathways. It is recommended to maintain the pH of the solution within a neutral range if compatible with your experimental setup.

  • Solvent Purity: Impurities in the solvent can react with this compound. Always use high-purity, analytical grade solvents.

  • Repeated Freeze-Thaw Cycles: While some analytes are stable through multiple freeze-thaw cycles[2][3], it is a good practice to minimize them. Aliquoting stock solutions into smaller, single-use volumes is recommended.

Q3: How can I monitor the stability of my this compound solutions?

Regularly analyzing the concentration of your solution over time using a validated analytical method is the most reliable way to monitor its stability. A common technique for analyzing sildenafil and its metabolites is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).[2][3][4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Bioassays

Symptoms:

  • High variability between replicate experiments.

  • Loss of expected biological activity over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of stock/working solution 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Compare the performance of the fresh solution against the old solution.
Adsorption to container surfaces 1. Consider using low-adsorption microplates or tubes. 2. Include a surfactant in your assay buffer if compatible with the experimental design.
Interaction with other assay components 1. Run control experiments with this compound and individual assay components to identify any potential interactions.
Issue 2: Appearance of Unknown Peaks in Chromatogram

Symptoms:

  • New peaks appearing in the HPLC or LC-MS/MS chromatogram of your this compound solution over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Chemical Degradation 1. Document the retention times and mass-to-charge ratios of the new peaks. This information can help in identifying potential degradation products. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products.
Contamination 1. Analyze a solvent blank to rule out contamination from the solvent or analytical system. 2. Prepare a fresh solution using new solvent and vials to see if the unknown peaks persist.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a specific solvent at different temperatures over a 48-hour period.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10 µg/mL in the same solvent.

  • Divide the working solution into three sets of aliquots in amber vials.

  • Store each set at a different temperature: 4°C, room temperature (20-25°C), and 40°C.

  • At time points 0, 2, 4, 8, 24, and 48 hours, take a sample from each temperature condition.

  • Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate the percentage of the initial concentration remaining at each time point.

Example Data Presentation:

Time (hours)Concentration Remaining at 4°C (%)Concentration Remaining at Room Temp (%)Concentration Remaining at 40°C (%)
0100.0100.0100.0
299.899.598.2
499.799.197.1
899.598.295.0
2499.196.589.3
4898.894.182.5

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working temp_4c 4°C prep_working->temp_4c Aliquot & Store temp_rt Room Temperature prep_working->temp_rt Aliquot & Store temp_40c 40°C prep_working->temp_40c Aliquot & Store sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp_4c->sampling temp_rt->sampling temp_40c->sampling lcms_analysis LC-MS/MS Analysis sampling->lcms_analysis data_analysis Data Analysis & Concentration Calculation lcms_analysis->data_analysis Troubleshooting_Logic cluster_solution_checks Solution Integrity Checks start Inconsistent Experimental Results check_solution Is the analyte solution a potential cause? start->check_solution prep_fresh Prepare Fresh Solution check_solution->prep_fresh Yes other_factors Investigate Other Experimental Factors (Reagents, Instrument, Protocol) check_solution->other_factors No check_storage Verify Storage Conditions (Temp, Light, Container) prep_fresh->check_storage run_qc Run QC Sample on LC-MS/MS check_storage->run_qc resolve Problem Resolved run_qc->resolve

References

Technical Support Center: Desmethyl Thiosildenafil-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Desmethyl thiosildenafil-d8, often utilized as an internal standard in pharmacokinetic studies of sildenafil analogues. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of Desmethyl thiosildenafil, an analogue of sildenafil. It is primarily used as an internal standard (IS) in analytical methods, particularly LC-MS/MS, for the quantification of Desmethyl thiosildenafil or related sildenafil analogues in biological matrices.[1] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q2: What are the typical MRM transitions for sildenafil analogues and their deuterated standards?

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4
Sildenafil-d8483.4283.4
N-desmethyl sildenafil461.3283.4
N-desmethyl sildenafil-d8469.4283.4

This data is compiled from multiple sources detailing the analysis of sildenafil and its metabolites.[2][3] It is crucial to optimize these transitions for your specific instrument and analyte.

Q3: What are the most common sources of interference in the analysis of sildenafil analogues?

The most significant source of interference in the LC-MS/MS analysis of sildenafil analogues in biological matrices is the "matrix effect". This phenomenon, caused by co-eluting endogenous components from the sample (e.g., phospholipids, salts, proteins), can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement.[4][5] Other potential interferences include metabolites of the analyte that may have similar structures and chromatographic behavior.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its corresponding analyte.

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage or the pH of the aqueous phase. The use of additives like formic acid or ammonium acetate can improve peak shape.

    • Column Selection: Ensure the column chemistry is appropriate for the analyte. C18 and Biphenyl columns have been successfully used for sildenafil and its metabolites.[6]

    • Flow Rate: Optimize the flow rate to ensure adequate separation and peak resolution.

    • Injection Volume: A large injection volume can lead to peak distortion. Try reducing the injection volume.

Issue 2: Inconsistent or Low Analyte/Internal Standard Response (Ion Suppression)
  • Possible Cause: Significant matrix effects.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Liquid-Liquid Extraction (LLE): This is a common and effective method for cleaning up samples and reducing matrix effects.[2][3]

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation.

      • Protein Precipitation: While a quick method, it may be less effective at removing interfering components.

    • Chromatographic Separation: Modify the gradient to better separate the analyte and internal standard from co-eluting matrix components.

    • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[7]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Issue 3: High Background or Baseline Noise
  • Possible Cause: Contamination in the LC-MS/MS system or sample.

  • Troubleshooting Steps:

    • System Cleaning: Flush the LC system and mass spectrometer with appropriate cleaning solutions.

    • Solvent Purity: Use high-purity, LC-MS grade solvents and additives.

    • Sample Handling: Ensure proper sample handling and storage to prevent contamination.

    • Blank Injections: Run solvent blanks and matrix blanks to identify the source of the contamination.

Experimental Protocols

General LC-MS/MS Method for Sildenafil Analogue Analysis in Human Plasma

This protocol is a generalized procedure based on common parameters found in the literature for the analysis of sildenafil and its metabolites.[2][3][8] It should be optimized for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 25 µL of this compound internal standard solution.

  • Add 100 µL of a basifying agent (e.g., 0.5 M sodium hydroxide).

  • Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm) is a common choice.[2][8]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water

    • B: Acetonitrile

  • Gradient: Isocratic or gradient elution depending on the separation needs. A typical isocratic condition could be 5:95 (A:B).[2][8]

  • Flow Rate: 0.6 mL/min[2][8]

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, curtain, and collision gas), and ion spray voltage according to the instrument manufacturer's guidelines.

  • MRM Transitions: Determine the optimal precursor and product ions for Desmethyl thiosildenafil and this compound by infusing a standard solution.

Visualizations

Below are diagrams illustrating key workflows and concepts in the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Ion Ionization (ESI+) LC_Sep->MS_Ion MS_Detect MS/MS Detection (MRM) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: A typical workflow for the bioanalysis of sildenafil analogues using LC-MS/MS.

cluster_sources Potential Sources of Interference cluster_solutions Troubleshooting & Mitigation Strategies Interference Inaccurate Quantification Sample_Prep Optimize Sample Preparation (LLE, SPE) Interference->Sample_Prep Address Chroma Improve Chromatographic Separation Interference->Chroma Address Dilution Sample Dilution Interference->Dilution Address IS Use Stable Isotope-Labeled Internal Standard Interference->IS Address Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Interference Metabolites Co-eluting Metabolites Metabolites->Interference Contamination System/Sample Contamination Contamination->Interference

Caption: Common interferences in bioanalysis and corresponding mitigation strategies.

References

troubleshooting poor recovery of Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Desmethyl thiosildenafil-d8 during experimental analysis.

Troubleshooting Guide: Poor Recovery of this compound

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My recovery of this compound is consistently low during Solid-Phase Extraction (SPE). What are the potential causes and how can I address them?

Low recovery during SPE is a common issue that can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is crucial.[1]

Potential Causes & Solutions for Low SPE Recovery

Potential CauseDescriptionRecommended Solutions
Inappropriate Sorbent Selection The chosen sorbent may not have the optimal retention mechanism for this compound. The presence of the thio-group can alter the compound's polarity compared to its sildenafil analog.- For reversed-phase SPE (e.g., C18, polymeric): Ensure the sample is loaded in a sufficiently aqueous solution to promote retention. Consider a polymeric sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) which can offer different selectivity.[2] - For ion-exchange SPE: Desmethyl thiosildenafil is basic, so a cation exchange sorbent could be effective. Ensure the sample pH is at least 2 units below the pKa of the analyte to ensure it is charged.
Suboptimal Sample pH The pH of the sample can affect the ionization state of this compound, influencing its retention on the sorbent.Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE.
Breakthrough During Sample Loading The analyte may not be adequately retained on the sorbent and is lost in the load effluent. This can be due to too high of a flow rate, a sample solvent that is too strong, or exceeding the sorbent capacity.- Decrease the sample loading flow rate. - Ensure the organic content of the sample solution is low for reversed-phase SPE. - Use a larger sorbent mass or a cartridge with higher capacity.
Premature Elution During Washing The wash solvent may be too strong, causing the analyte to be washed away with interferences before the elution step.Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent. The goal is to remove interferences without eluting the analyte.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent completely.- Use a stronger elution solvent. For reversed-phase SPE, increase the percentage of organic solvent or use a stronger organic solvent (e.g., methanol or acetonitrile). - Increase the volume of the elution solvent. - Consider adding a small amount of a modifier (e.g., ammonium hydroxide for a basic compound on a reversed-phase sorbent) to the elution solvent to improve recovery.
Analyte Instability Thiol-containing compounds can be susceptible to oxidation or other forms of degradation during the extraction process.- Work with fresh samples and reagents. - Minimize the exposure of the sample to air and light. - Consider the addition of antioxidants to the sample.[3]

Q2: I'm observing variable recovery of this compound. What could be the cause?

Variable recovery can undermine the precision of your analytical method. Inconsistent procedural steps are often the culprit.

Potential Causes & Solutions for Variable SPE Recovery

Potential CauseDescriptionRecommended Solutions
Inconsistent Flow Rates Variations in the flow rate during the loading, washing, and elution steps can lead to inconsistent interaction times between the analyte and the sorbent.Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates across all samples.
Incomplete Sorbent Drying If the sorbent is not sufficiently dried before elution, residual aqueous wash solution can dilute the elution solvent, reducing its strength and leading to inconsistent elution.Ensure the sorbent bed is thoroughly dried by applying vacuum for a sufficient amount of time before the elution step.
Matrix Effects Components in the biological matrix can interfere with the retention and elution of the analyte, and the extent of this interference can vary between samples.- Optimize the wash steps to remove as much of the matrix as possible. - Consider using a different SPE sorbent or a multi-modal sorbent that offers better cleanup for your specific matrix.

Q3: My LC-MS/MS signal for this compound is low, even when SPE recovery seems adequate. What should I investigate?

Low signal in the final analysis can be due to issues with the chromatographic separation or the mass spectrometric detection.

Potential Causes & Solutions for Low LC-MS/MS Signal

Potential CauseDescriptionRecommended Solutions
Poor Chromatographic Peak Shape Peak tailing or broadening can lead to a lower peak height and, consequently, a lower signal-to-noise ratio.- Optimize mobile phase pH: For a basic compound like Desmethyl thiosildenafil, a mobile phase with a low pH (e.g., using formic acid) can improve peak shape. - Mobile phase composition: Adjust the ratio of organic to aqueous solvent to achieve optimal retention and peak shape.
Ion Suppression or Enhancement Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.- Improve chromatographic separation: Modify the gradient or mobile phase to separate the analyte from interfering matrix components. - Optimize sample cleanup: A more effective SPE procedure can reduce matrix effects.
Incorrect MS/MS Parameters The precursor and product ions selected for Multiple Reaction Monitoring (MRM) may not be optimal, or the collision energy may be too high or too low.- Optimize MRM transitions: Infuse a standard solution of this compound to determine the most abundant and stable precursor and product ions. - Optimize collision energy: Perform a collision energy optimization experiment to find the value that yields the highest product ion intensity.
Analyte Adsorption The analyte may be adsorbing to parts of the LC system, such as tubing, the injector, or the column.- Use biocompatible PEEK tubing. - Prime the system with a high-concentration standard solution before running samples.

Frequently Asked Questions (FAQs)

Q: Why is a deuterated internal standard like this compound used?

A: A deuterated internal standard is considered the "gold standard" for quantitative bioanalysis using mass spectrometry. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. This allows for more accurate and precise quantification by correcting for these variations.[4]

Q: Can the "thio" substitution in this compound affect its stability?

A: Yes, thiol-containing compounds can be more susceptible to oxidation than their carbonyl-containing counterparts. This can be a factor during sample storage and processing. It is advisable to store samples at low temperatures (-20°C or -80°C), minimize freeze-thaw cycles, and process them in a timely manner. The use of antioxidants may also be considered.[3]

Q: What are typical recovery rates for sildenafil and its metabolites using SPE?

A: Published methods for sildenafil and its N-desmethyl metabolite report SPE recoveries typically in the range of 78-83%.[5] While these values can serve as a benchmark, the recovery of this compound should be independently validated for your specific method and matrix.

Quantitative Recovery Data for Sildenafil and N-desmethylsildenafil (as a reference)

AnalyteInternal StandardMatrixExtraction MethodMean Recovery (%)
SildenafilMedazepamPostmortem BloodSolid-Phase Extraction83 ± 9
N-desmethylsildenafilMedazepamPostmortem BloodSolid-Phase Extraction78 ± 5
SildenafilSildenafil-d8Human PlasmaProtein Precipitation>90
SildenafilNot specifiedRat PlasmaLiquid-Liquid Extraction>85

Note: This table provides reference recovery data for sildenafil and its N-desmethyl metabolite. The recovery of this compound should be experimentally determined.[4][5]

Experimental Protocols

The following are detailed, generalized protocols for the extraction and analysis of this compound. These should be optimized and validated for your specific application.

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol is a starting point and may require optimization of the wash and elution solvents for your specific matrix and analyte.

  • Sorbent: Choose a polymeric reversed-phase or C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 2% formic acid in water).

  • Sample Loading:

    • Pre-treat your sample (e.g., plasma, urine) by diluting it with the loading buffer.

    • Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in water) to remove polar interferences.

    • A second, stronger wash with a higher percentage of organic solvent may be necessary, but should be carefully optimized to avoid premature elution of the analyte.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like 2% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: These need to be determined by infusing a standard of this compound. Based on the fragmentation of similar compounds, monitor for characteristic product ions.

Visualizations

Troubleshooting Workflow for Poor Recovery

TroubleshootingWorkflow cluster_spe SPE Troubleshooting cluster_lcms LC-MS Troubleshooting start Poor Recovery of This compound check_spe Investigate SPE Step start->check_spe check_lcms Investigate LC-MS Step start->check_lcms spe_cause Identify SPE Cause check_spe->spe_cause lcms_cause Identify LC-MS Cause check_lcms->lcms_cause sorbent Inappropriate Sorbent spe_cause->sorbent wash Premature Elution (Wash too strong) spe_cause->wash elution Incomplete Elution (Elution too weak) spe_cause->elution loading Breakthrough (Loading issue) spe_cause->loading peak_shape Poor Peak Shape lcms_cause->peak_shape ion_suppression Ion Suppression lcms_cause->ion_suppression ms_params Incorrect MS Parameters lcms_cause->ms_params solution Optimize Protocol & Re-validate sorbent->solution wash->solution elution->solution loading->solution peak_shape->solution ion_suppression->solution ms_params->solution

Caption: A logical workflow for troubleshooting poor recovery of this compound.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start SPE conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading (Analyte Binds) equilibration->loading washing 4. Washing (Remove Interferences) loading->washing drying 5. Drying (Remove Aqueous Phase) washing->drying elution 6. Elution (Collect Analyte) drying->elution end Proceed to LC-MS elution->end

Caption: Key steps in a typical Solid-Phase Extraction (SPE) protocol.

References

Technical Support Center: Minimizing Ion Suppression for Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Desmethyl thiosildenafil-d8, particularly when using its deuterated internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2][3] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) that compete with the analyte for ionization, leading to a decreased signal intensity.[1][3] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: How does a deuterated internal standard like this compound help in quantitative analysis?

A2: Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are considered the "gold standard" for quantitative LC-MS/MS.[1] Because they have nearly identical physicochemical properties to the analyte, this compound is expected to co-elute and experience the same degree of ion suppression as its non-deuterated counterpart.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound fail to compensate for ion suppression?

A3: Yes, it is possible for a deuterated internal standard to not fully compensate for ion suppression.[1] This can occur due to a phenomenon known as "differential matrix effects."[1] The primary reason is a potential chromatographic shift, or "isotope effect," where the deuterium labeling slightly alters the retention time of the internal standard compared to the analyte.[1][2] If the analyte and internal standard separate on the column, they may elute into regions with different co-eluting matrix components, leading to varying degrees of ion suppression.[1]

Q4: How can I detect ion suppression in my assay?

A4: A widely used method to identify ion suppression is the post-column infusion experiment.[2] This involves infusing a constant flow of a solution containing Desmethyl thiosildenafil and its d8 standard into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at certain retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or inconsistent signal for this compound Significant Ion Suppression: High levels of co-eluting matrix components are interfering with ionization.[1][3]1. Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[1][4] 2. Optimize Chromatography: Modify the LC method to separate this compound from the ion-suppressing components. This can involve changing the mobile phase, gradient profile, or using a different column chemistry (e.g., C18, Biphenyl).[5][6] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[1][6]
Analyte/IS (Desmethyl thiosildenafil/Desmethyl thiosildenafil-d8) ratio is inconsistent Differential Ion Suppression: The analyte and internal standard are experiencing different degrees of ion suppression due to a chromatographic shift (isotope effect).[1]1. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to achieve co-elution of the analyte and internal standard.[1] 2. Evaluate Alternative Internal Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1]
Poor peak shape for this compound Matrix Effects or Methodological Issues: This can be caused by various factors including column overload or incompatibility between the injection solvent and the mobile phase.[6]1. Reduce Injection Volume: Injecting a smaller volume can prevent column overload and improve peak shape.[6] 2. Match Injection Solvent: Ensure the solvent used to dissolve the final sample extract is of similar or weaker strength than the initial mobile phase.[6] 3. Check for System Contamination: Run blank injections to ensure the system is clean.[6]
High background noise Contamination or Suboptimal MS Settings: Contamination can come from solvents, glassware, or the LC system itself. Mass spectrometer settings may not be optimized.[6]1. Use High-Purity Solvents: Always use LC-MS grade solvents and reagents.[6] 2. Optimize MS Parameters: Tune source-dependent parameters like capillary voltage, source temperature, and gas flows to maximize the signal for this compound and its internal standard.[6] Ensure you are using the most sensitive and specific MRM transitions.

Experimental Protocols

General LC-MS/MS Method for Sildenafil and its Metabolites

This protocol is a general guideline and should be optimized for the specific analysis of Desmethyl thiosildenafil and this compound. The following parameters are based on methods developed for sildenafil and N-desmethyl sildenafil.[7][8][9]

Sample Preparation: Protein Precipitation [8][9]

  • To 100 µL of plasma sample, add a known concentration of this compound internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

  • Column: A C18 column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or ACQUITY UPLC BEH C18, 50-mm × 2.1-mm, 1.7-μm) is commonly used.[7][8]

  • Mobile Phase A: 10 mM ammonium acetate or 0.1% formic acid in water.[7][9]

  • Mobile Phase B: Acetonitrile.[7][9]

  • Flow Rate: 0.3 - 0.6 mL/min.[7][8]

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example could be starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Injection Volume: 5 µL.[5]

  • Column Temperature: 40 °C.[5]

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions: These need to be empirically determined for Desmethyl thiosildenafil and this compound. For guidance, the transitions for N-desmethyl sildenafil and its d8 standard are m/z 461.3 → 283.4 and m/z 469.4 → 283.4, respectively.[7]

  • Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage for maximal signal intensity.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of sildenafil and its N-desmethyl metabolite, which can serve as a starting point for method development for Desmethyl thiosildenafil.

Parameter Sildenafil N-desmethyl sildenafil Sildenafil-d8 (IS) N-desmethyl sildenafil-d8 (IS) Reference
Precursor Ion (m/z) 475.2461.3483.4469.4[7]
Product Ion (m/z) 283.4283.4283.4283.4[7]
Linear Range (ng/mL) 1.0–1000.00.5–500.0--[7]
Intra-day Precision (%) 1.5 - 5.11.3 - 3.1--[7]
Inter-day Precision (%) 2.2 - 3.42.8 - 4.3--[7]
Intra-day Accuracy (%) 97.3 - 98.395.3 - 96.3--[7]
Inter-day Accuracy (%) 96.7 - 97.295.0 - 97.2--[7]

Visualizations

IonSuppressionWorkflow cluster_sample Sample Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start with Plasma Sample prep Sample Preparation (e.g., Protein Precipitation, SPE) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition lcms->data check Low Signal or Inconsistent Results? data->check cause Potential Ion Suppression check->cause Yes end Accurate Quantification check->end No optimize Optimize Method cause->optimize solution1 Improve Sample Cleanup optimize->solution1 solution2 Modify Chromatography optimize->solution2 solution3 Dilute Sample optimize->solution3 solution1->prep Iterate solution2->lcms Iterate solution3->prep Iterate PostColumnInfusion cluster_lc LC System cluster_infusion Post-Column Infusion cluster_ms MS System pump LC Pump (Mobile Phase) injector Injector (Blank Matrix) pump->injector column Analytical Column injector->column tee column->tee syringe Syringe Pump (Analyte + IS Solution) syringe->tee ms Mass Spectrometer tee->ms detector Detector ms->detector chromatogram Signal Trace (Observe Dips for Suppression) detector->chromatogram

References

Technical Support Center: Chromatographic Separation of Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting separation issues for sildenafil analogues, with a focus on Desmethyl thiosildenafil-d8.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for the separation of sildenafil and its analogues?

A1: The most frequently utilized columns for the analysis of sildenafil and its metabolites, including deuterated analogues, are reversed-phase (RP) C18 columns.[1][2][3][4][5] These columns offer good retention and separation for these types of compounds.

Q2: Are there other types of columns that can be used?

A2: Yes, while C18 is the most common, other columns have been successfully used. For instance, a reversed-phase, anion-exchange, and cation-exclusion column has been shown to provide excellent resolving power and peak symmetry.[6] Additionally, C8 columns have also been tested for the separation of sildenafil citrate.[3] For specific applications, a Newcrom R1 column, which is a special reverse-phase column with low silanol activity, can also be considered.[7]

Q3: What are the typical mobile phases for separating this compound and similar compounds?

A3: Mobile phases typically consist of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile (MeCN) and methanol.[1][3][4][5][7] The aqueous phase is often a buffer solution, such as phosphate buffer or ammonium acetate, with the pH adjusted to optimize the separation.[2][3][4][5] For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile buffers like phosphoric acid.[4][5][7]

Troubleshooting Guide

Q4: I am observing poor peak shape (e.g., tailing or fronting). What could be the cause and how can I fix it?

A4: Poor peak shape can arise from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with basic analytes like sildenafil analogues, leading to peak tailing.

    • Solution: Use a column with low silanol activity or an end-capped C18 column.[7] Adding a competitor amine, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and, consequently, its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For basic compounds like sildenafil analogues, a slightly acidic pH (e.g., 3.0) is often used.[3]

Q5: My analyte is not being retained on the column (eluting too early). What should I do?

A5: Insufficient retention is usually due to the mobile phase being too strong (i.e., having too high a percentage of the organic solvent).

  • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger retention of your analyte on the C18 column.

Q6: I am not able to separate this compound from a closely related impurity. How can I improve the resolution?

A6: Improving resolution between two co-eluting peaks can be achieved by several strategies:

  • Optimize the Mobile Phase:

    • Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

    • Adjust the pH: Fine-tuning the pH of the mobile phase can change the charge of the analytes and improve their separation.

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the mobile phase composition is changed over time, can be employed.

  • Change the Column:

    • Different Stationary Phase: If a C18 column is not providing the desired selectivity, consider a different stationary phase, such as a C8, phenyl, or a polar-embedded phase column.

    • Smaller Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and can improve resolution.[4][5][7]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Experimental Protocols

Below are examples of experimental conditions that have been used for the separation of sildenafil and its metabolites, which can serve as a starting point for developing a method for this compound.

Table 1: HPLC Method Parameters for Sildenafil and N-desmethyl sildenafil Separation

ParameterMethod 1Method 2Method 3
Column Zorbax SB C18Welchrom C18Narrow-bore C18
Dimensions 4.6 x 75 mm, 3.5 µm4.6 x 250 mm, 5 µm50 x 3.2 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate and Acetonitrile (5:95 v/v)10 mM Phosphate buffer (pH 3.0) and Acetonitrile (50:50 v/v)Phosphate buffer (20 mM, pH 3.0) and Acetonitrile (75:25 v/v)
Flow Rate 0.6 mL/min1.0 mL/min0.7 mL/min
Detection MS/MSUV at 230 nmUV at 292 nm
Reference [4][5][3][2]

Visual Guides

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for the separation of this compound.

G Column Selection Workflow for this compound start Start: Define Analytical Goal (e.g., Quantification, Purity) rp_choice Initial Choice: Reversed-Phase (RP) HPLC start->rp_choice c18_select Select C18 Column (Most Common for Sildenafil Analogues) rp_choice->c18_select method_dev Method Development: Optimize Mobile Phase (Acetonitrile/Methanol + Buffer) c18_select->method_dev eval_sep Evaluate Separation: Peak Shape, Resolution, Retention method_dev->eval_sep success Successful Separation: Validate Method eval_sep->success Good troubleshoot Sub-optimal Separation: Troubleshoot eval_sep->troubleshoot Poor troubleshoot->method_dev Optimize Further alt_column Consider Alternative Column: C8, Phenyl, or Mixed-Mode troubleshoot->alt_column alt_column->method_dev

Caption: A workflow diagram for HPLC column selection.

Troubleshooting Decision Tree

This diagram provides a decision-making path for troubleshooting common issues encountered during the chromatographic separation of this compound.

G Troubleshooting Decision Tree for HPLC Separation start Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Poor Retention? start->retention resolution Poor Resolution? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes early_elution Eluting Too Early retention->early_elution Yes late_elution Eluting Too Late retention->late_elution Yes co_elution Peaks Co-eluting resolution->co_elution Yes sol_tailing Use End-capped Column Add TEA to Mobile Phase Adjust pH tailing->sol_tailing sol_fronting Decrease Sample Concentration Decrease Injection Volume fronting->sol_fronting sol_early Decrease Organic Solvent % early_elution->sol_early sol_late Increase Organic Solvent % late_elution->sol_late sol_resolution Optimize Mobile Phase (Solvent, pH, Gradient) Change Column (e.g., Phenyl) Decrease Particle Size co_elution->sol_resolution

Caption: A decision tree for troubleshooting HPLC issues.

References

Technical Support Center: Mobile Phase Optimization for Desmethyl Thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mobile phase optimization of Desmethyl thiosildenafil-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during liquid chromatography-mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting mobile phase for the analysis of this compound and its unlabeled analogue?

A common starting point for method development for sildenafil and its analogues, including deuterated standards, is a reversed-phase system. This typically consists of a C18 column with a mobile phase of acetonitrile and water, both containing an acidic modifier.[1] A gradient elution is often employed to ensure good separation and peak shape.[1]

Q2: Why is an acidic modifier like formic acid added to the mobile phase?

Acidic modifiers such as formic acid are added to the mobile phase to improve the ionization efficiency of the analytes in the mass spectrometer's ion source (when using positive ion mode) and to enhance chromatographic peak shape. For sildenafil and its analogues, 0.1% formic acid in both the aqueous and organic phases is a widely used condition.[1][2]

Q3: Can methanol be used instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. However, the choice of organic solvent can affect selectivity and elution order.[2] Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, which may result in shorter retention times.[2] It is recommended to evaluate both solvents during method development to achieve the optimal separation.

Q4: My this compound (internal standard) peak is separating from the analyte peak. Is this a problem?

Yes, this is a significant issue. Deuterated internal standards are intended to co-elute perfectly with their non-labeled counterparts.[3] A slight chromatographic separation, known as the isotope effect, can expose the analyte and the internal standard to different regions of matrix effects, leading to differential ion suppression or enhancement and, consequently, inaccurate quantification.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mobile phase optimization for this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause:

    • Inappropriate mobile phase pH.

    • Secondary interactions with the stationary phase.

    • Column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For sildenafil and its basic analogues, a low pH (around 3.0-3.5) helps to protonate the molecules and improve peak shape.[4][5]

    • Add an Ion-Pairing Agent (Use with Caution): In some cases, a small amount of an ion-pairing agent can improve peak shape, but this is often not ideal for MS applications due to potential ion suppression.

    • Try a Different Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can sometimes improve peak symmetry.

    • Reduce Sample Concentration: Inject a lower concentration of your sample to check for column overload.

Issue 2: Analyte and Internal Standard (this compound) are Separating
  • Potential Cause:

    • Chromatographic isotope effect.[3]

    • Mobile phase composition.

  • Troubleshooting Steps:

    • Overlay Chromatograms: First, confirm the separation by overlaying the chromatograms of the analyte and the internal standard.[3]

    • Adjust Mobile Phase Composition:

      • Change the Organic Solvent: The isotope effect can be more or less pronounced with different organic solvents. Evaluate both acetonitrile and methanol.

      • Modify the Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.

    • Try a Different Column: A column with a different stationary phase chemistry (e.g., a biphenyl column instead of a C18) might provide different selectivity and help achieve co-elution.[2]

Issue 3: Low Signal Intensity or Ion Suppression
  • Potential Cause:

    • Matrix effects from co-eluting compounds in the sample.[3]

    • Suboptimal mobile phase for ionization.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where ion suppression is occurring.[3]

    • Optimize Mobile Phase Additives: Ensure the concentration of additives like formic acid or ammonium formate is optimal for ionization. Typically, 0.1% is a good starting point.

    • Improve Chromatographic Separation: Adjust the mobile phase gradient to separate the analyte and internal standard from interfering matrix components.

Experimental Protocols

The following tables summarize typical experimental conditions for the analysis of sildenafil and its analogues, which can be adapted for this compound.

Table 1: Example LC-MS/MS Methodologies

ParameterMethod 1Method 2Method 3
Column Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[2]C18 column[1]Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[6][7]
Mobile Phase A 0.1% Formic Acid in Water[2]Water (containing 0.1% formic acid)[1]10 mM Ammonium Acetate[6][7]
Mobile Phase B Acetonitrile[2]Acetonitrile (containing 0.1% formic acid)[1]Acetonitrile[6][7]
Gradient/Isocratic Gradient[2]Gradient[1]Isocratic (5:95 v/v)[6][7]
Flow Rate 500 µL/min[2]Not Specified0.6 mL/min[6][7]
Column Temp. 40 °C[2]Not SpecifiedNot Specified
Injection Volume 5 µL[2]Not SpecifiedNot Specified
Detection MS/MS[2]MS/MS (Positive Ionization)[1]MS/MS (Positive Ionization)[6][7]

Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for the analysis of this compound.

MobilePhaseOptimization start Start: Initial Method Conditions check_peaks Evaluate Peak Shape and Co-elution start->check_peaks good_peaks Acceptable Performance check_peaks->good_peaks Good troubleshoot Troubleshooting Required check_peaks->troubleshoot Poor final_method Final Optimized Method good_peaks->final_method adjust_ph Adjust Mobile Phase pH troubleshoot->adjust_ph change_organic Change Organic Solvent (ACN vs. MeOH) adjust_ph->change_organic adjust_gradient Modify Gradient Profile change_organic->adjust_gradient check_matrix_effects Investigate Matrix Effects (Post-Column Infusion) adjust_gradient->check_matrix_effects check_matrix_effects->check_peaks Re-evaluate

Mobile phase optimization workflow for this compound.

References

Technical Support Center: Desmethyl Thiosildenafil-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl thiosildenafil-d8 mass spectrometry.

Troubleshooting Guide: Adduct Formation

Adduct formation is a common phenomenon in electrospray ionization mass spectrometry (ESI-MS) that can complicate data interpretation and affect sensitivity. This guide provides a systematic approach to identifying and mitigating adduct formation during the analysis of this compound.

Q1: I am observing multiple peaks in my mass spectrum for this compound, what could they be?

Multiple peaks for a single analyte are often due to the formation of adducts, where the analyte molecule associates with other ions present in the sample or mobile phase. For this compound (Molecular Weight: 484.66 g/mol ), in addition to the protonated molecule [M+H]⁺, you may observe other common adducts.

Table 1: Common Adducts of this compound in Positive ESI-MS

Adduct IonFormulaMass Difference (Da)Expected m/z
Protonated Molecule[M+H]⁺+1.0078485.67
Sodium Adduct[M+Na]⁺+22.9898507.65
Potassium Adduct[M+K]⁺+38.9637523.62
Ammonium Adduct[M+NH₄]⁺+18.0344502.70
Acetonitrile Adduct[M+ACN+H]⁺+42.0343527.70
Methanol Adduct[M+CH₃OH+H]⁺+33.0335518.70

A study on a sildenafil analogue has specifically reported the observation of [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.

Q2: How can I confirm if the extra peaks are indeed adducts?

To confirm the presence of adducts, check the mass differences between the observed peaks and the expected protonated molecule ([M+H]⁺). The mass differences should correspond to the masses of common adduct-forming ions as listed in Table 1. For example, a sodium adduct will be approximately 22 atomic mass units (amu) higher than the protonated molecule.[1]

Q3: What are the common sources of sodium and potassium adducts?

Sodium and potassium ions are ubiquitous in laboratory environments and can be introduced at various stages of your workflow:

  • Glassware: Leaching from glass containers used for mobile phases or sample preparation is a common source.[2]

  • Reagents: Impurities in solvents, buffers, and salts can introduce alkali metals.

  • Sample Matrix: Biological samples can have high endogenous concentrations of salts.

  • Analyst: Handling of samples and consumables can introduce trace amounts of salts.

Q4: How can I minimize or control adduct formation?

There are two primary strategies to manage adduct formation:

  • Promote Protonation ([M+H]⁺): This is often the preferred approach to simplify spectra and enhance the signal of the target analyte.

    • Lower Mobile Phase pH: Add a small amount of a volatile organic acid, such as 0.1% formic acid, to your mobile phase. The excess protons will outcompete other cations for ionization, driving the equilibrium towards the formation of the [M+H]⁺ ion.[1]

    • Use High-Purity Solvents and Reagents: Utilize LC-MS grade solvents and high-purity additives to minimize salt contamination.

    • Use Plastic Containers: Whenever possible, use polypropylene or other suitable plastic containers for mobile phase and sample preparation to avoid leaching from glassware.[2]

  • Promote a Single Adduct Type: If protonation is inefficient for your analyte, you can intentionally form a single, stable adduct to consolidate the signal into one peak.

    • Add a Salt to the Mobile Phase: Introduce a low concentration (e.g., 1-5 mM) of a salt containing the desired adduct ion. For example, adding ammonium formate or ammonium acetate can promote the formation of the [M+NH₄]⁺ adduct. Similarly, adding a small amount of sodium acetate can drive the formation of the [M+Na]⁺ adduct. It is crucial to use volatile salts to avoid contamination of the mass spectrometer.

Below is a troubleshooting workflow to address adduct formation:

Adduct_Troubleshooting start Multiple Peaks Observed check_diff Calculate Mass Differences start->check_diff is_adduct Mass Differences Match Common Adducts? check_diff->is_adduct troubleshoot Implement Mitigation Strategy is_adduct->troubleshoot Yes other_issue Investigate Other Issues (e.g., Contamination, Fragmentation) is_adduct->other_issue No promote_h Promote [M+H]⁺ (e.g., add 0.1% Formic Acid) troubleshoot->promote_h promote_single Promote Single Adduct (e.g., add Ammonium Formate) troubleshoot->promote_single analyze Re-analyze Sample promote_h->analyze promote_single->analyze

Caption: Troubleshooting workflow for adduct formation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q5: What is the expected fragmentation pattern for this compound?

Based on the fragmentation of sildenafil and thiosildenafil, key fragment ions are expected to arise from the cleavage of the piperazine moiety.

The following diagram illustrates a plausible fragmentation pathway:

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 485.67 frag1 Loss of d8-piperazine Fragment m/z ~399 parent->frag1 CID frag2 Cleavage at sulfonamide bond Fragment m/z ~299 parent->frag2 CID frag3 Further fragmentation of pyrazolopyrimidinone core frag1->frag3 frag2->frag3

Caption: Plausible fragmentation pathway for this compound.

Q6: Can you provide a starting LC-MS/MS method for the analysis of this compound?

Yes, based on published methods for sildenafil and its analogues, the following is a robust starting point for your method development.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add an appropriate amount of internal standard.

  • Add 1 mL of a mixture of chloroform, 2-propanol, and n-heptane (25:10:65, v/v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 3500 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Parameters

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended Condition
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM TransitionsTo be optimized by infusing a standard solution of this compound

The following diagram illustrates the general experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Inject into LC-MS/MS recon->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect process Process Data ms_detect->process quant Quantification process->quant

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Sildenafil: Evaluating Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of sildenafil, a widely used treatment for erectile dysfunction and pulmonary arterial hypertension. The focus is on the validation of these methods using different internal standards, critical for ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. While this guide explores commonly employed deuterated and non-deuterated internal standards, it is important to note that a comprehensive search of scientific literature did not yield any validated analytical methods utilizing Desmethyl thiosildenafil-d8 as an internal standard.

Comparison of Analytical Method Performance

The selection of an appropriate internal standard is paramount for robust and reliable bioanalytical method performance. Ideally, an internal standard should be chemically similar to the analyte and exhibit similar ionization and fragmentation patterns in mass spectrometry, while having a different mass-to-charge ratio (m/z). Stable isotope-labeled internal standards, such as sildenafil-d8 and N-desmethyl sildenafil-d8, are considered the gold standard as they co-elute with the analyte, effectively compensating for matrix effects and variability during sample processing.[1] Non-isotopically labeled compounds, or analogue internal standards, can also be used.

Below is a summary of performance data from validated LC-MS/MS methods using different internal standards for the analysis of sildenafil and its primary active metabolite, N-desmethyl sildenafil.

ParameterMethod 1 (Sildenafil-d8)Method 2 (N-desmethyl sildenafil-d8)Method 3 (Quinoxaline)
Internal Standard Sildenafil-d8N-desmethyl sildenafil-d8Quinoxaline
Linearity Range (ng/mL) Sildenafil: 1.0 - 1000N-desmethyl sildenafil: 0.5 - 500[2]Sildenafil: 1.0 - 1000N-desmethyl sildenafil: 0.5 - 500[3]Not explicitly stated for a combined analysis, but methods for sildenafil exist.
Correlation Coefficient (r²) ≥ 0.9998 for sildenafil≥ 0.9987 for N-desmethyl sildenafil[2]≥ 0.9998 for sildenafil≥ 0.9987 for N-desmethyl sildenafil[3]Typically > 0.99
Accuracy (%) Sildenafil: 96.7 - 98.3N-desmethyl sildenafil: 95.0 - 97.2[2]Sildenafil: 97.3 - 98.3N-desmethyl sildenafil: 95.3 - 96.3[1]Not detailed in the provided search results.
Precision (RSD %) Sildenafil: Intra-day: 1.5 - 5.1, Inter-day: 2.2 - 3.4N-desmethyl sildenafil: Intra-day: 1.3 - 3.1, Inter-day: 2.8 - 4.3[2]Sildenafil: Intra-day: 1.5 - 5.1, Inter-day: 2.2 - 3.4N-desmethyl sildenafil: Intra-day: 1.3 - 3.1, Inter-day: 2.8 - 4.3[1]Not detailed in the provided search results.
Lower Limit of Quantification (LLOQ) (ng/mL) Sildenafil: 1.0N-desmethyl sildenafil: 0.5[2]Sildenafil: 1.0N-desmethyl sildenafil: 0.5[3]Sildenafil: 3.9[4]
Sample Preparation Liquid-Liquid Extraction[2]Liquid-Liquid Extraction[3]Protein Precipitation[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for methods utilizing different internal standards.

Method 1: LC-MS/MS with Sildenafil-d8 as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction. To a plasma sample, add the internal standard solution (sildenafil-d8). The extraction is performed using an organic solvent. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[2]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).[2]

    • Flow Rate: 0.6 mL/min.[2]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Sildenafil: 475.2 → 283.4[2]

      • Sildenafil-d8: 483.4 → 283.4[2]

      • N-desmethyl sildenafil: 461.3 → 283.4[2]

Method 2: LC-MS/MS with N-desmethyl sildenafil-d8 as Internal Standard[3]
  • Sample Preparation: Liquid-liquid extraction, similar to Method 1, but with the addition of N-desmethyl sildenafil-d8 as the internal standard.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).[3]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).[3]

    • Flow Rate: 0.6 mL/min.[3]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (m/z):

      • Sildenafil: 475.2 → 283.4[3]

      • N-desmethyl sildenafil: 461.3 → 283.4[3]

      • N-desmethyl sildenafil-d8: 469.4 → 283.4[3]

Method 3: UPLC-MS/MS with Quinoxaline as Internal Standard[4]
  • Sample Preparation: Protein precipitation. To a plasma sample, add the internal standard solution (quinoxaline) and a protein precipitating agent like acetonitrile. After centrifugation, the supernatant is injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: UPLC system.[4]

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometric detector.[4]

    • LLOQ: 3.9 ng/mL for both sildenafil and N-desmethyl sildenafil.[4]

Visualizing the Workflow and Mechanism

To better understand the analytical process and the pharmacological context, the following diagrams illustrate a typical experimental workflow and the signaling pathway of sildenafil.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (e.g., Sildenafil-d8) Sample->Add_IS Extraction Liquid-Liquid or Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Sildenafil & N-desmethyl sildenafil Calibration->Quantification

A typical experimental workflow for LC-MS/MS analysis.

G cluster_pathway Sildenafil's Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation leads to PDE5 Phosphodiesterase-5 (PDE5) GMP 5'-GMP PDE5->GMP degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Signaling pathway of sildenafil's action.

Conclusion

The validation of analytical methods is a critical step in drug development and research. For the quantification of sildenafil and its metabolite, N-desmethyl sildenafil, the use of stable isotope-labeled internal standards like sildenafil-d8 and N-desmethyl sildenafil-d8 provides high accuracy and precision, as demonstrated in multiple validated LC-MS/MS methods.[5] While non-isotopically labeled internal standards can be employed, they may not compensate for matrix effects as effectively.

Currently, there is a lack of published, validated analytical methods using this compound as an internal standard for sildenafil quantification. Researchers requiring a robust and reliable method should consider the well-established protocols using deuterated analogs of sildenafil or its primary metabolite. The choice between different extraction techniques, such as liquid-liquid extraction or protein precipitation, will depend on the specific requirements of the study, including sample throughput and the need for sample cleanup. This guide provides a foundation for selecting an appropriate analytical method and internal standard for the accurate quantification of sildenafil in various biological matrices.

References

A Comparative Guide to Internal Standards for the Analysis of Desmethylthiosildenafil and Related Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of pharmaceutical compounds and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of internal standards for the analysis of sildenafil analogues, with a special focus on desmethylthiosildenafil. While the requested "Desmethyl thiosildenafil-d8" is not a commonly documented internal standard, its commercial availability allows for its consideration as a theoretically ideal candidate. This guide will objectively compare its potential performance with established alternatives, supported by experimental data from studies on structurally similar compounds.

The Gold Standard: Isotope-Labeled Internal Standards

The most suitable internal standards for LC-MS/MS analysis are stable isotope-labeled (SIL) versions of the analyte. These standards, typically deuterated (e.g., d3, d8), have nearly identical physicochemical properties to the analyte. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response. For the analysis of sildenafil and its analogues, sildenafil-d8 and N-desmethyl sildenafil-d8 are widely used and serve as excellent benchmarks for comparison.[1][2][3]

Comparison of Internal Standard Performance

The selection of an internal standard is a critical step in method development. The ideal IS should be added to the sample as early as possible in the workflow to account for variability during all subsequent steps. The following table summarizes the performance of commonly used internal standards for sildenafil and its primary metabolite, N-desmethyl sildenafil. This data provides a strong basis for inferring the expected performance of an analogous deuterated standard for desmethylthiosildenafil.

Table 1: Performance Characteristics of Selected Internal Standards for Sildenafil and N-desmethyl sildenafil Analysis

ParameterSildenafil-d8N-desmethyl sildenafil-d8Structurally Similar (Non-Isotopic) IS
Analyte(s) Sildenafil & its metabolitesN-desmethyl sildenafilSildenafil & its analogues
Typical Recovery >85%>85%Variable, analyte-dependent
Matrix Effect CompensatedCompensatedPotential for differential matrix effects
Intra-day Precision (%RSD) < 5.1%[1]< 3.1%[1]Can be higher due to differing physicochemical properties
Inter-day Precision (%RSD) < 3.4%[1]< 4.3%[1]Can be higher due to differing physicochemical properties
Accuracy (%) 96.7% to 98.3%[1]95.0% to 97.2%[1]Can be less accurate due to non-identical behavior
Linearity (r²) ≥ 0.9987[1]≥ 0.9987[1]Generally ≥ 0.99, but can be affected by IS variability
Commercial Availability Readily AvailableReadily Available[4][5][6][7]Varies

Proposed Internal Standard for Desmethylthiosildenafil

Given the lack of a commercially available, pre-validated LC-MS/MS method for desmethylthiosildenafil, the ideal internal standard would be Desmethylthiosildenafil-d8 . Although not widely cited in the literature, this compound is commercially available.[8][9] Its use would adhere to the best practices of bioanalytical method validation, as it is the stable isotope-labeled analog of the target analyte.

Alternatively, if Desmethylthiosildenafil-d8 is not readily accessible, other deuterated sildenafil analogues such as sildenafil-d8 could be considered. However, this would be a less ideal "structurally similar" internal standard and would require rigorous validation to ensure it adequately compensates for any differences in extraction recovery and matrix effects between itself and desmethylthiosildenafil.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of sildenafil and its metabolites using deuterated internal standards. These can be adapted for the analysis of desmethylthiosildenafil.

Method 1: LC-MS/MS for Sildenafil and N-desmethyl sildenafil in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction.

    • To 100 µL of plasma, add the internal standard solution (sildenafil-d8 and N-desmethyl sildenafil-d8).

    • Add 250 µL of the extraction solvent.

    • Vortex mix for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[1]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v)[1]

    • Flow Rate: 0.6 mL/min[1]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (m/z):

      • Sildenafil: 475.2 → 283.4[1]

      • Sildenafil-d8: 483.4 → 283.4[1]

      • N-desmethyl sildenafil: 461.3 → 283.4[1]

      • N-desmethyl sildenafil-d8: 469.4 → 283.4[1]

Method 2: LC-MS/MS for Sildenafil in Human Plasma[2]
  • Sample Preparation: Protein precipitation.

    • To plasma samples, add the internal standard solution (sildenafil-d8).

    • Add acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column[2]

    • Mobile Phase: Gradient elution with a mixture of methanol and water[2]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)[2]

    • Detection: Triple quadrupole mass spectrometer[2]

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., Desmethylthiosildenafil-d8) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC Column) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

logical_relationship Analyte Analyte: Desmethylthiosildenafil Ideal_IS Ideal Internal Standard: Desmethylthiosildenafil-d8 Analyte->Ideal_IS Identical chemical & physical properties (except mass) Alternative_IS Alternative Internal Standard: Sildenafil-d8 Ideal_IS->Alternative_IS Closely related structure, may require more validation Non_Isotopic_IS Non-Isotopic Structural Analog Alternative_IS->Non_Isotopic_IS Different structure, higher risk of analytical variability

Caption: Logical hierarchy for selecting an internal standard for desmethylthiosildenafil.

Conclusion

For the quantitative analysis of desmethylthiosildenafil, the use of its deuterated analog, Desmethylthiosildenafil-d8 , is the most robust and scientifically sound approach. While not as commonly cited as sildenafil-d8 or N-desmethyl sildenafil-d8, its commercial availability makes it a feasible option for researchers aiming for the highest level of accuracy and precision in their bioanalytical methods. The performance data from established methods using other deuterated sildenafil analogues strongly support the expectation of excellent performance from Desmethylthiosildenafil-d8. When developing and validating a method, the detailed experimental protocols provided for similar compounds offer a solid starting point. The choice of an appropriate internal standard is fundamental to the integrity of bioanalytical data, and a stable isotope-labeled analog of the analyte remains the undisputed gold standard.

References

Desmethyl Thiosildenafil-d8: A Comparative Guide to its Accuracy and Precision as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes. This guide provides a comprehensive comparison of Desmethyl thiosildenafil-d8 as a reference standard, particularly for the analysis of sildenafil analogs like thiosildenafil. Thiosildenafil and its derivatives are often found as illegal adulterants in dietary supplements, necessitating reliable analytical methods for their detection and quantification.[1][2] this compound serves as an ideal internal standard for mass spectrometry-based methods, offering a tool to ensure analytical accuracy and precision.[3][4]

Comparative Performance Data

The accuracy and precision of an analytical method are critically dependent on the quality of the internal standard. While specific validation data for this compound is not extensively published, its performance is expected to be comparable to other deuterated sildenafil analogs used in similar applications. The following table summarizes typical performance data from validated LC-MS/MS methods for the analysis of sildenafil and its metabolites using deuterated internal standards like Sildenafil-d8 and N-desmethyl sildenafil-d8.[5][6][7] This data serves as a benchmark for the expected performance of this compound.

Table 1: Performance Characteristics of Analytical Methods Using Deuterated Sildenafil Analogs as Internal Standards

ParameterSildenafilN-desmethyl sildenafilReference
Linear Range 1.0 - 1000.0 ng/mL0.5 - 500.0 ng/mL[6][7]
Correlation Coefficient (r²) ≥ 0.9998≥ 0.9987[6][7]
Intra-day Precision (%RSD) 1.5 - 5.1%1.3 - 3.1%[6]
Inter-day Precision (%RSD) 2.2 - 3.4%2.8 - 4.3%[6]
Intra-day Accuracy 97.3 - 98.3%95.3 - 96.3%[6]
Inter-day Accuracy 96.7 - 97.2%95.0 - 97.2%[6]
Recovery > 94%> 94%[8]

Table 2: Comparison of Internal Standards for Thiosildenafil Analog Analysis

Internal StandardAdvantagesDisadvantages
This compound - Structurally very similar to the analyte (thiosildenafil and its desmethyl metabolite). - Co-elutes with the analyte, providing excellent compensation for matrix effects and extraction variability. - High mass difference (8 Da) prevents isotopic crosstalk.- May not be readily available from all suppliers. - Higher cost compared to non-isotopically labeled standards.
Sildenafil-d8 - Commercially available and widely used.[5] - Similar chromatographic behavior to thiosildenafil.- Structural difference (carbonyl vs. thiocarbonyl) might lead to slight variations in ionization efficiency and matrix effects compared to thiosildenafil.
Vardenafil - Used as an internal standard in some sildenafil assays. - Chemically distinct, reducing the risk of interference.- Different retention time and potential for different matrix effects, which may not fully compensate for variations in the analyte's signal.
Non-isotopically Labeled Analog - Lower cost.- Cannot correct for variations in ionization efficiency or matrix effects as effectively as a stable isotope-labeled standard.

Experimental Protocols

A robust analytical method is essential for reliable quantification. The following is a representative experimental protocol for the determination of a thiosildenafil analog in a biological matrix using this compound as an internal standard, based on common practices for sildenafil analysis.[5][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 75 mm, 3.5 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).[5]

  • Flow Rate: 0.6 mL/min.[5][6]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for the thiosildenafil analog and this compound would need to be determined. For example, for N-desmethyl sildenafil and its d8-labeled standard, the transitions are m/z 461.3 → 283.4 and 469.4 → 283.4, respectively.[6]

Visualizing the Workflow and Validation

To further clarify the experimental process and the logic of analytical standard validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for quantification.

G cluster_accuracy_precision Reliability cluster_performance Performance Characteristics cluster_specificity_stability Robustness Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ ULOQ Upper Limit of Quantification Validation->ULOQ Specificity Specificity (No Interference) Validation->Specificity Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability

Caption: Key aspects of analytical method validation.

References

Data Presentation: A Comparative Summary of LC-MS/MS Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of Analytical Methods for Desmethylsildenafil-d8

This guide provides a comparative overview of various analytical methods for the quantification of N-desmethylsildenafil, a primary metabolite of sildenafil. While the prompt specified Desmethylthiosildenafil-d8, the available scientific literature predominantly focuses on N-desmethylsildenafil and its deuterated internal standards. This document is intended to guide researchers, scientists, and drug development professionals in selecting appropriate bioanalytical methods by comparing different extraction techniques and summarizing their performance data from various studies.

The following tables summarize the key performance parameters of three distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of N-desmethylsildenafil. The use of a deuterated internal standard, such as N-desmethylsildenafil-d8 or sildenafil-d8, is a common practice to ensure high accuracy and precision.[1]

Parameter Method 1 Method 2 Method 3
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Protein Precipitation (PPT)
Internal Standard N-desmethylsildenafil-d8Sildenafil-d8Sildenafil-d8
Linearity Range (ng/mL) 0.5–500.0[2][3]1.0–1000[4]2.00–1000[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[2][6]1.0[4]2.00[5]
Intra-day Precision (%RSD) 1.3 - 3.1%[2][3]< 10%[4]< 6.3%[5]
Inter-day Precision (%RSD) 2.8 - 4.3%[2][3]< 10%[4]< 6.5%[5]
Intra-day Accuracy (%) 95.3 - 96.3%[2][3]> 99%[4]96.83 - 114.40%[5]
Inter-day Accuracy (%) 95.0 - 97.2%[2][3]> 99%[4]86.50 - 105.67% (for sildenafil)[5]
Recovery (%) Not explicitly stated> 90%[4]Not explicitly stated

Experimental Protocols

A detailed breakdown of the methodologies for two representative LC-MS/MS methods is provided below, highlighting a comparison between Liquid-Liquid Extraction and Protein Precipitation.

Method 1: Liquid-Liquid Extraction (LLE)

This method provides clean extracts, which can be beneficial for minimizing matrix effects, though it is generally more labor-intensive than protein precipitation.[1]

  • Sample Preparation:

    • To a plasma sample, add the internal standard (N-desmethylsildenafil-d8).

    • Perform liquid-liquid extraction using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[2][3]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate and acetonitrile (5:95 v/v).[2][3]

    • Flow Rate: 0.6 mL/min.[2][3]

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.

    • Transitions:

      • N-desmethylsildenafil: m/z 461.3 → 283.4[2][3]

      • N-desmethylsildenafil-d8: m/z 469.4 → 283.4[2][3]

Method 2: Protein Precipitation (PPT)

This method is simpler and faster, making it suitable for high-throughput analysis.[1][4]

  • Sample Preparation:

    • To a plasma sample, add the internal standard (Sildenafil-d8).

    • Add acetonitrile to precipitate plasma proteins.[4]

    • Vortex and centrifuge the sample.

    • Inject a portion of the supernatant.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18, 50-mm × 2.1-mm, 1.7-μm.[4]

    • Mobile Phase: Gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode.

    • Transitions:

      • N-desmethylsildenafil: m/z 461.4 → 283.2[5]

      • Sildenafil-d8 (as IS): m/z 483.3 → 108.1[5][7]

Mandatory Visualizations

The following diagrams illustrate a typical workflow for bioanalytical method validation and the metabolic pathway of sildenafil.

G cluster_params Validation Parameters A Method Development B Method Validation A->B C Selectivity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LLOQ B->F G Stability B->G H Matrix Effect B->H I Sample Analysis J Cross-Validation I->J

Caption: Bioanalytical Method Validation Workflow.

G Sildenafil Sildenafil Metabolite N-Desmethylsildenafil (Active Metabolite) Sildenafil->Metabolite N-demethylation Enzyme CYP3A4 / CYP2C9 (Liver Enzymes) Enzyme->Sildenafil

Caption: Metabolic Pathway of Sildenafil.

Discussion and Conclusion

The choice between different analytical methods for N-desmethylsildenafil depends on various factors, including required sensitivity, sample throughput, and available laboratory resources.

  • Sample Preparation: Liquid-liquid extraction (Method 1) can offer cleaner samples, potentially reducing matrix effects and improving assay robustness. In contrast, protein precipitation (Methods 2 and 3) is a simpler and faster technique, making it well-suited for high-throughput environments.[1]

  • Performance Characteristics: All presented methods demonstrate robust and reliable performance for the quantification of N-desmethylsildenafil in human plasma. The linearity, precision, and accuracy fall within the acceptance criteria set by regulatory agencies like the FDA.[6] Method 2 reports a high accuracy of over 99%.[4] The lower limits of quantification are comparable and provide adequate sensitivity for pharmacokinetic studies.[1][8]

  • Cross-Validation: When bioanalytical testing is performed at different laboratories or if a method is updated, cross-validation is crucial to ensure data consistency and reliability.[1] This process involves comparing the performance of two or more bioanalytical methods to confirm they provide equivalent results for the same set of samples.[1]

References

A Guide to Certified Reference Standards: The Case of Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Standards (CRMs) serve as the bedrock of quality control, ensuring the validity of experimental results. This guide provides a comprehensive comparison of Desmethyl thiosildenafil-d8 as a reference standard, detailing its certification, analytical characterization, and comparison with potential alternatives.

This compound is a stable isotope-labeled internal standard for Desmethyl thiosildenafil, a known analogue of the active pharmaceutical ingredient sildenafil. Its deuterated form makes it an ideal tool for mass spectrometry-based quantitative analyses, such as in pharmacokinetic studies, by allowing for clear differentiation from the unlabeled analyte.

Understanding the Certification of a Reference Standard

The certification of a reference material is a rigorous process governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. This ensures that the material is of high purity, homogeneity, and stability, with a well-characterized identity and a certified property value with its associated uncertainty.

The journey to a certified reference standard involves several critical stages, from initial material synthesis and characterization to long-term stability monitoring.

Reference_Standard_Certification_Workflow cluster_Production Material Production & Characterization cluster_Certification Certification according to ISO 17034 Synthesis Synthesis of Raw Material Purification Purification Synthesis->Purification Crude Product Initial_Characterization Initial Characterization (e.g., NMR, MS) Purification->Initial_Characterization Purified Material Homogeneity_Testing Homogeneity Testing Initial_Characterization->Homogeneity_Testing Candidate Material Stability_Assessment Stability Assessment (Short & Long-term) Homogeneity_Testing->Stability_Assessment Value_Assignment Property Value Assignment (Purity Determination) Stability_Assessment->Value_Assignment Uncertainty_Calculation Uncertainty Budget Calculation Value_Assignment->Uncertainty_Calculation CoA_Issuance Issuance of Certificate of Analysis Uncertainty_Calculation->CoA_Issuance Certified Value & Uncertainty Sildenafil_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Analogue (e.g., Desmethyl thiosildenafil) Sildenafil->PDE5 inhibits

Cross-Validation of Bioanalytical Assays: A Comparative Guide Using Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of analytes in biological matrices is paramount. When bioanalytical methods evolve or are transferred between laboratories, a cross-validation is essential to ensure data comparability. This guide provides an objective comparison of assay performance when cross-validating a hypothetical legacy assay with a revised method utilizing Desmethyl thiosildenafil-d8 as the internal standard (IS). The supporting experimental data presented is illustrative to guide researchers through the validation process.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability during sample processing and analysis. This compound, a deuterated analog of Desmethyl thiosildenafil, serves as an ideal internal standard for the quantification of its unlabeled counterpart.

Comparative Performance of Internal Standards

This section details a hypothetical cross-validation between two bioanalytical methods for the quantification of Desmethyl thiosildenafil.

  • Method A (Legacy Method): Utilizes a structural analog as the internal standard.

  • Method B (Revised Method): Employs this compound as the internal standard.

The objective of this cross-validation is to demonstrate that Method B is equivalent to or better than Method A and that data generated by both methods are comparable.

Quantitative Data Summary

The following tables summarize the performance characteristics of both methods. The data is based on the analysis of quality control (QC) samples at low, medium, and high concentrations.

Table 1: Accuracy and Precision Data for Method A (Structural Analog IS)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC54.8597.06.5
Mid QC5051.5103.04.2
High QC400390.097.53.8

Table 2: Accuracy and Precision Data for Method B (this compound IS)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC54.9599.03.2
Mid QC5050.5101.02.1
High QC400404.0101.01.9

Table 3: Cross-Validation of Incurred Samples

A set of incurred study samples were analyzed using both methods to assess the agreement between them. The percent difference between the results from Method A and Method B is calculated.

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% Difference
IS-00125.426.12.7%
IS-002152.8150.5-1.5%
IS-003350.1355.61.6%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standards, QC samples, or incurred samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the respective internal standard working solution (structural analog for Method A; this compound for Method B) to each tube, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: Shimadzu Nexera X2

  • MS System: Sciex Triple Quad™ 5500

  • Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Desmethyl thiosildenafil: [Precursor Ion] > [Product Ion]

    • Structural Analog IS: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion + 8 Da] > [Product Ion]

(Note: Specific MRM transitions would need to be optimized for the specific analytes and instrument.)

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the cross-validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer injection Injection transfer->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection data_processing Data Processing & Quantification detection->data_processing

Bioanalytical Sample Processing Workflow

G cluster_methods Analytical Methods cluster_samples Sample Sets cluster_analysis Analysis & Comparison method_a Method A (Structural Analog IS) method_b Method B (this compound IS) qc_samples QC Samples (Low, Mid, High) analyze_a Analyze with Method A qc_samples->analyze_a analyze_b Analyze with Method B qc_samples->analyze_b incurred_samples Incurred Study Samples incurred_samples->analyze_a incurred_samples->analyze_b compare Compare Results (% Difference) analyze_a->compare analyze_b->compare

Cross-Validation Logical Workflow

A Comparative Guide to the Isotopic Stability of Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the isotopic stability of Desmethyl thiosildenafil-d8, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart in complex biological matrices. While specific experimental data on this compound is not publicly available, this document outlines the fundamental principles of isotopic stability for deuterated compounds, details experimental protocols for its assessment, and compares its expected stability to other deuterated standards based on established scientific principles.

The primary concern for any deuterated internal standard is the potential for back-exchange, a process where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, such as solvents or biological matrices.[1] This phenomenon can compromise the accuracy and reproducibility of quantitative analyses by mass spectrometry.[1] Factors influencing the rate of back-exchange include the position of the deuterium labels within the molecule, pH, temperature, and the composition of the solvent.[1]

Understanding Isotopic Stability

Deuterium-labeled compounds, such as this compound, are widely used as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] The key to their utility lies in their chemical similarity to the analyte of interest, with a distinct mass difference that allows for precise measurement.[4] However, the stability of the deuterium label is paramount; any loss of deuterium can lead to an underestimation of the analyte concentration.[1]

This compound is the deuterium-labeled version of N-Desmethyl Sildenafil, a major metabolite of Sildenafil.[5][6] The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. The stability of these labels is critical for its function as a reliable internal standard.

Factors Influencing the Isotopic Stability of this compound

Several factors can influence the rate of deuterium back-exchange. Understanding these is crucial for developing robust analytical methods.

  • Position of Deuterium Labels: Deuterium atoms attached to carbon atoms are generally considered stable and less prone to exchange.[2] However, labels on heteroatoms like oxygen or nitrogen are highly susceptible to exchange with protons from the solvent.[4] The specific positions of the eight deuterium atoms on the Desmethyl thiosildenafil molecule are critical to its stability. For this compound, the deuterium atoms are located on the piperazine ring, which are carbon-bound and thus expected to be relatively stable.

  • pH of the Medium: The pH of the sample and analytical solutions can significantly impact back-exchange. Acidic or basic conditions can catalyze the exchange of deuterium atoms, especially those in proximity to electron-withdrawing or -donating groups. The rate of back-exchange for amide hydrogens, for instance, is minimized at a pH of approximately 2.6.[1]

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can increase the rate of back-exchange.[1] Maintaining samples at low temperatures (e.g., 0-4 °C) is a common strategy to minimize this effect.[1]

  • Solvent Composition: The nature of the solvent can influence isotopic stability. Protic solvents like water and methanol can readily donate protons and facilitate back-exchange.[1]

Experimental Protocols for Assessing Isotopic Stability

To ensure the reliability of this compound as an internal standard, its isotopic stability should be experimentally verified under conditions that mimic the entire analytical workflow.

1. Stability in Solvent:

  • Objective: To assess the stability of the deuterium labels in the solvents used for sample preparation and LC-MS analysis.

  • Methodology:

    • Prepare solutions of this compound in relevant solvents (e.g., methanol, acetonitrile, water, and mixtures thereof).

    • Incubate the solutions at various temperatures (e.g., room temperature and elevated temperatures like 40°C and 60°C) for different durations (e.g., 0, 4, 8, 12, and 24 hours).

    • Analyze the samples by LC-MS or direct infusion mass spectrometry to monitor the isotopic distribution and detect any decrease in the abundance of the d8 isotopologue and the emergence of lower deuterated species (d7, d6, etc.).

2. Stability in Biological Matrix (e.g., Plasma):

  • Objective: To evaluate the stability of the deuterium labels in the biological matrix of interest.

  • Methodology:

    • Spike a known concentration of this compound into blank plasma.

    • Incubate the plasma samples under various conditions, including different temperatures (e.g., room temperature, 37°C) and for various time points.

    • Perform sample extraction using the intended analytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples by LC-MS to assess the isotopic integrity of this compound.

3. Freeze-Thaw Stability:

  • Objective: To determine if repeated freezing and thawing of samples containing this compound affects its isotopic stability.

  • Methodology:

    • Spike this compound into the biological matrix.

    • Subject the samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • After the final cycle, process and analyze the samples by LC-MS to check for any isotopic exchange.

Data Presentation:

The quantitative data from these stability studies should be summarized in clear and concise tables for easy comparison.

Condition Time (hours) Temperature (°C) % Isotopic Purity (d8) % Back-Exchange
Methanol02599.50.0
242599.40.1
244099.00.5
Human Plasma03799.50.0
83799.30.2
243798.90.6
Freeze-Thaw (3 cycles)N/A-20 to 2599.40.1

Table 1: Hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only.

Deuterated Standard Label Position Typical Back-Exchange (%) Key Stability Considerations
This compound Piperazine Ring (C-D bonds)< 1% (Predicted)Stable C-D bonds, potential for minor exchange under harsh acidic/basic conditions.
Testosterone-d3 C16, C17 (C-D bonds)< 0.5%Generally very stable.
Morphine-d3 N-methyl group (C-D bonds)< 1%Stable under typical analytical conditions.
Compound X-d5 Amide (N-D) and Hydroxyl (O-D)5-20%Prone to rapid back-exchange in protic solvents. Requires careful control of pH and temperature.

Table 2: Comparison of the expected isotopic stability of this compound with other deuterated standards.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing isotopic stability, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships of factors influencing stability.

G cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep_solvent Prepare Standard in Solvent temp Temperature Variation (e.g., 25°C, 40°C, 60°C) prep_solvent->temp time Time Course (e.g., 0, 4, 8, 24h) prep_solvent->time ph pH Variation (e.g., acidic, neutral, basic) prep_solvent->ph prep_matrix Spike Standard into Matrix prep_matrix->temp prep_matrix->time prep_matrix->ph extraction Sample Extraction (if applicable) temp->extraction time->extraction ph->extraction ms_analysis LC-MS Analysis extraction->ms_analysis data_analysis Isotopic Distribution Analysis ms_analysis->data_analysis

Caption: Experimental workflow for assessing isotopic stability.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability Isotopic Stability of This compound stable Stable Isotope Label (Accurate Quantification) stability->stable Minimal Influence back_exchange Back-Exchange Occurs (Inaccurate Quantification) stability->back_exchange Significant Influence label_pos Label Position (C-D vs. Heteroatom-D) label_pos->stability ph pH of Solution ph->stability temp Temperature temp->stability solvent Solvent Composition solvent->stability

Caption: Factors influencing isotopic stability and their outcomes.

Conclusion and Recommendations

Based on the general principles of isotopic stability, this compound, with its deuterium labels on a carbon framework, is expected to be a robust and reliable internal standard. However, it is imperative for researchers to perform in-house stability studies under their specific experimental conditions to confirm its suitability. By following the outlined experimental protocols and being mindful of the factors that can influence back-exchange, scientists can ensure the generation of accurate and reproducible quantitative data in their bioanalytical assays. To minimize the risk of back-exchange, it is recommended to maintain samples at low temperatures, use a cooled autosampler, and keep the pH of the solutions as close to neutral as possible, unless acidic conditions are shown to be optimal.[1]

References

Performance of Desmethyl thiosildenafil-d8 in Calibration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Desmethyl thiosildenafil-d8 as an internal standard, understanding its calibration curve characteristics is paramount for accurate quantification of thiosildenafil and its analogs. This guide provides a comparative analysis of the linearity and range for calibration curves of related deuterated internal standards, offering insights into the expected performance of this compound. Due to the limited availability of direct data for this compound, this guide leverages data from its close structural analogs, N-desmethyl sildenafil-d8 and sildenafil-d8, to provide a robust predictive comparison.

Linearity and Range: A Comparative Analysis

The performance of an internal standard is fundamentally assessed by the linearity and range of its calibration curve. An ideal internal standard exhibits a linear response across a wide range of concentrations, ensuring accurate quantification of the analyte. The following table summarizes the calibration curve characteristics of commonly used deuterated internal standards for the analysis of sildenafil and its analogs. This data provides a benchmark for the expected performance of this compound.

Internal StandardAnalyte(s)Linearity Range (ng/mL)Correlation Coefficient (r²)Analytical Method
N-desmethyl sildenafil-d8 N-desmethyl sildenafil0.5–500.0≥ 0.9987LC-MS/MS
Sildenafil-d8 Sildenafil, N-desmethylsildenafil1.0–1000> 0.99LC-MS/MS[1][2]
Protriptyline Sildenafil, Desmethyl-sildenafilup to 500.00.992 (for Sildenafil), 0.990 (for Desmethyl-sildenafil)GC-MS[3]
Medazepam Sildenafil, UK-103,320 (N-desmethyl sildenafil)2-800 (for Sildenafil), 4-800 (for UK-103,320)Not explicitly stated, but method is described as linearLC/MS/MS[4]

Based on the data from these analogous compounds, it is anticipated that a calibration curve for this compound would exhibit excellent linearity (r² > 0.99) over a concentration range suitable for pharmacokinetic and bioequivalence studies.

Experimental Protocol: A Typical LC-MS/MS Method

The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sildenafil and its metabolites using a deuterated internal standard. This protocol can be adapted for the use of this compound.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of the analyte (e.g., thiosildenafil) and the internal standard (this compound) in a suitable organic solvent such as methanol or acetonitrile.

  • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the analyte.

  • Add a constant concentration of the internal standard (this compound) to all calibration standards, quality control (QC) samples, and unknown samples.

2. Sample Preparation:

  • Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma sample.

  • Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[2]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard. For example, for N-desmethyl sildenafil, the transition is m/z 461.4 → m/z 283.2.[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.

  • Quantify the analyte in the QC and unknown samples using the regression equation from the calibration curve.

Workflow for Calibration Curve Generation

The following diagram illustrates the typical workflow for generating a calibration curve for the quantification of a sildenafil analog using a deuterated internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Spike Blank Matrix (Calibration Standards) A->B C Add Internal Standard (IS) B->C D Protein Precipitation C->D E Centrifugation D->E F Evaporation & Reconstitution E->F G Inject Sample into LC-MS/MS F->G H Acquire Data (MRM Mode) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Plot Calibration Curve I->J K Linear Regression Analysis J->K L Quantify Unknowns K->L

Caption: Workflow for generating a calibration curve.

References

A Comparative Guide to the Quantification of Sildenafil and its Metabolite, N-desmethylsildenafil, Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This guide provides a comparative overview of the analytical performance of various methods, focusing on the limit of detection (LOD) and limit of quantification (LOQ), and details the experimental protocols employed. The use of stable isotope-labeled internal standards, such as Desmethyl thiosildenafil-d8, is a key strategy for achieving high accuracy and precision in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for sildenafil and N-desmethylsildenafil reported in various studies. These values are critical for determining the suitability of an analytical method for specific research applications.

AnalyteMethodMatrixLODLOQ
SildenafilUPLC-MS/MSHuman Plasma1.95 ng/mL[1]3.9 ng/mL[1]
N-desmethylsildenafilUPLC-MS/MSHuman Plasma1.95 ng/mL[1]3.9 ng/mL[1]
SildenafilLC-MS/MSHuman Plasma-1.0 ng/mL[2][3]
N-desmethylsildenafilLC-MS/MSHuman Plasma-0.5 ng/mL[2][3]
SildenafilLC/MS/MSPostmortem Blood1 ng/mL[4]2 ng/mL[4]
N-desmethylsildenafil (UK-103,320)LC/MS/MSPostmortem Blood1 ng/mL[4]4 ng/mL[4]
Sildenafil CitrateRP-HPLCSeminal Fluid0.03 µg/mL[5][6]0.1 µg/mL[5][6]
Sildenafil CitrateRP-HPLCPharmaceutical Formulation0.4221 µg/ml[7]1.2792 µg/ml[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for the quantification of sildenafil and N-desmethylsildenafil using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed technique that offers high sensitivity and selectivity.[8]

Sample Preparation: Protein Precipitation

This method is utilized to remove proteins from biological samples, which can interfere with the analysis.

  • Spiking: To a 250 µL plasma sample, add 50 µL of an internal standard solution (e.g., sildenafil-d8 and N-desmethyl sildenafil-d8).[3]

  • Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample.[8]

  • Vortexing: Vortex the mixture for a brief period to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes and internal standard.[8]

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometric detector (MS/MS) is used for analysis.[1]

  • Column: A suitable column, such as a Zorbax SB C18, is used for chromatographic separation.[2][3]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 10 mM ammonium acetate and acetonitrile, is commonly used.[2][3]

  • Flow Rate: A constant flow rate is maintained, for example, 0.6 mL/min.[2][3]

  • Detection: The analytes are detected using multiple reaction monitoring (MRM) in positive ionization mode.[3] Specific precursor-to-product ion transitions are monitored for sildenafil, N-desmethylsildenafil, and their deuterated internal standards.[3]

Determination of LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined to assess the sensitivity of the method.

  • LOD: Typically defined as the lowest concentration of the analyte that can be reliably distinguished from the background noise, often calculated as a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often the lowest point on the calibration curve and is typically required to be within 20% of the nominal value for precision and accuracy.[8]

Methodology Visualization

The following diagram illustrates a typical workflow for the quantification of sildenafil and its metabolite in biological samples using LC-MS/MS with an internal standard.

Experimental Workflow for Sildenafil and N-desmethylsildenafil Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Plasma Sample Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report LOD/LOQ and Concentrations Quantify->Report

Caption: LC-MS/MS workflow for analyte quantification.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and management. Desmethyl thiosildenafil-d8, a deuterated analog of a sildenafil derivative used in research, requires careful handling and disposal to minimize environmental impact and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to its proper disposal in a laboratory setting.

Hazard Identification and Safety Precautions

Key Handling and Storage Information:

ParameterRecommendationSource(s)
Storage Temperature -20°C or 4°C (sealed)[2][4]
Handling Wear surgical gloves. Avoid dust and aerosol formation. Use in a well-ventilated area.[1][2]
In case of Eye Contact Flush eyes immediately with large amounts of water.[1][2]
In case of Skin Contact Wash with plenty of water.[1]
In case of Ingestion Seek medical assistance. Do NOT induce vomiting.[1][2]
In case of Inhalation Move to fresh air.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance with local and national regulations. Never dispose of this compound or its solutions by flushing them down the drain, as this can lead to environmental contamination.

1. Waste Identification and Segregation:

Proper segregation of waste is the first and most critical step. Different waste streams require different disposal routes.

  • Pure Compound: Any unused, expired, or surplus pure this compound should be collected in a designated, well-sealed, and clearly labeled container.

  • Contaminated Solid Waste: Items such as gloves, weighing papers, pipette tips, and glassware that have come into contact with the compound should be collected in a separate, clearly labeled container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in an appropriate, sealed, and labeled container for liquid chemical waste. The solvent composition should be clearly indicated on the label.

2. Waste Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines).

  • The full chemical name: "this compound".

  • The CAS Number: 1215321-44-0.[5]

  • An indication of the hazards (e.g., "Caution: Research Chemical, Avoid Contact").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

3. Storage of Waste:

Waste containers should be stored in a designated, secure area, away from incompatible materials.[2] The storage area should be well-ventilated. It is good practice to use secondary containment to prevent spills.

4. Final Disposal:

The final disposal of this compound waste must be conducted through a licensed and reputable waste management vendor. These vendors are equipped to handle and transport chemical waste to permitted treatment facilities, which typically utilize high-temperature incineration for destruction. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

5. Record Keeping:

Maintain meticulous records of all disposed this compound. This documentation should include the quantity of the compound disposed of, the date of disposal, and the method of disposal (e.g., name of the waste management vendor).

Experimental Workflow for Disposal

Workflow for the Proper Disposal of this compound Waste cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Pure Desmethyl thiosildenafil-d8 D Collect in Labeled 'Pure Chemical Waste' Container A->D B Contaminated Solids (Gloves, Glassware) E Collect in Labeled 'Contaminated Solid Waste' Container B->E C Liquid Solutions F Collect in Labeled 'Liquid Chemical Waste' Container C->F G Store Waste Securely in Secondary Containment D->G E->G F->G H Contact Institutional EHS for Waste Pickup G->H I Licensed Waste Vendor Disposal (Incineration) H->I J Maintain Detailed Disposal Records I->J

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

Signaling Pathway Context: Phosphodiesterase Inhibition

This compound is an analog of sildenafil, which is a phosphodiesterase type 5 (PDE5) inhibitor. Understanding the mechanism of action provides context for its biological activity and the importance of preventing its release into the environment. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil and its analogs increase the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.

Simplified Signaling Pathway of PDE5 Inhibition cluster_0 Upstream Signaling cluster_1 cGMP Metabolism cluster_2 Downstream Effects A Nitric Oxide (NO) B Guanylate Cyclase A->B activates D cGMP B->D converts C GTP C->D F 5'-GMP (inactive) D->F hydrolyzes G Protein Kinase G (PKG) Activation D->G E PDE5 E->F H Smooth Muscle Relaxation G->H I This compound (Inhibitor) I->E inhibits

Caption: Simplified signaling pathway of phosphodiesterase 5 (PDE5) inhibition.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling Desmethyl thiosildenafil-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential guidance for the safe handling and disposal of Desmethyl thiosildenafil-d8. The following procedures are based on available safety data for the closely related compound, N-Desmethyl Sildenafil-d8, and general best practices for handling potent pharmaceutical compounds. It is imperative to supplement this information with a substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required PPE for various handling scenarios.

Hazard Category Required PPE Specifications & Best Practices
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.Ensure a proper fit to prevent gaps.
Skin Protection Disposable nitrile or neoprene gloves (double-gloving recommended). Chemical-resistant lab coat or disposable gown. Full-body protection, such as a "bunny suit" or coveralls (e.g., Tyvek®), may be necessary for large quantities or when generating dust.[1][2]Check glove compatibility and breakthrough times. Change gloves frequently and immediately after contamination. Ensure lab coats are fully buttoned.
Respiratory Protection An N95 respirator is recommended for handling small quantities in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, or when handling larger quantities, a powered air-purifying respirator (PAPR) with an appropriate cartridge is recommended.[4]All personnel requiring respiratory protection must be fit-tested. Ensure proper respirator maintenance and cartridge replacement schedules.
Foot Protection Closed-toe shoes. Disposable shoe covers should be used in designated handling areas.[2]Shoe covers should be doffed in a manner that prevents the spread of contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the secondary container.

  • If handling a powdered substance that is not in a plastic container, a respirator should be worn during unpacking in case of spills.[2]

  • Verify the container label and integrity.

  • Log the compound into the chemical inventory.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Recommended storage temperature is -20°C.[6]

  • Restrict access to authorized personnel only.

3. Weighing and Aliquoting:

  • Whenever possible, handle the compound in a containment device such as a glove box or a chemical fume hood with a valid certification. For highly potent compounds, flexible containment glove bag technology can significantly lower exposure risk.[4]

  • Use dedicated, calibrated equipment (spatulas, weigh boats, etc.).

  • Employ wet chemistry techniques where feasible to minimize dust generation.

  • After handling, decontaminate all surfaces and equipment. A common decontamination method involves scrubbing with alcohol.[5]

4. Experimental Use:

  • Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.[5]

  • Conduct all procedures within a certified chemical fume hood or other ventilated enclosure.

  • Keep containers closed when not in use.

  • Avoid inhalation of dust, and contact with skin and eyes.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All un-used or contaminated this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it with household garbage or down the sewage system.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol) three times. The rinsate must be collected as hazardous waste.

  • Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Ensure that the waste is properly characterized and labeled for pickup by a licensed hazardous waste disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Don PPE b Prepare Work Area (Fume Hood/Glove Box) a->b c Weighing/Aliquoting b->c Transfer Compound d Experimental Use c->d e Decontaminate Equipment & Surfaces d->e Complete Experiment f Segregate Waste e->f g Doff PPE f->g h Store Waste Securely g->h Transfer Waste i Arrange for Pickup h->i

Caption: Workflow for the safe handling of this compound.

Emergency Response Protocol

In the event of accidental exposure, follow these immediate steps.

EmergencyResponse cluster_exposure Accidental Exposure cluster_response Immediate Actions cluster_followup Follow-up exposure Exposure Event skin Skin Contact: Wash with soap & water exposure->skin If on skin eye Eye Contact: Flush with water for 15 mins exposure->eye If in eyes inhalation Inhalation: Move to fresh air exposure->inhalation If inhaled ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion If swallowed seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Emergency response plan for accidental exposure.

For skin contact, immediately wash the affected area with plenty of soap and water.[8] For eye contact, flush the eyes with water for at least 15 minutes.[9] If inhaled, move the individual to fresh air.[5] If ingested, rinse the mouth with water and do not induce vomiting.[5] In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.[5][8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl thiosildenafil-d8
Reactant of Route 2
Reactant of Route 2
Desmethyl thiosildenafil-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.